Metoclopramide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJBBZEZQICBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2576-84-3 (di-hydrochloride), 54143-57-6 (mono-hydrochloride, mono-hydrate), 7232-21-5 (mono-hydrochloride) | |
| Record name | Metoclopramide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045169 | |
| Record name | Metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metoclopramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Crystal; decomposes at 145 °C. Solubility at 25 °C (g/100 mL): water 48; ethanol (95%) 9; absolute ethanol 6; benzene 0.10; chloroform 0.10. Stable in acidic solutions. Unstable in strongly alkaline solutions. /Metoclopramide Dihydrochloride monohydrate/, Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60, In water, 0.02 g/100 mL at 25 °C, 3.10e-01 g/L | |
| Record name | Metoclopramide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metoclopramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
364-62-5 | |
| Record name | Metoclopramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoclopramide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoclopramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoclopramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOCLOPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4YEB44I46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Metoclopramide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metoclopramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-173, 146.5-148 °C, 147.25 °C | |
| Record name | Metoclopramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metoclopramide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metoclopramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Metoclopramide on Dopamine D2 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metoclopramide is a widely utilized therapeutic agent whose clinical efficacy is primarily derived from its interaction with central and peripheral dopamine (B1211576) D2 receptors. As a potent D2 receptor antagonist, it modulates critical physiological pathways, resulting in significant antiemetic and prokinetic effects. This document provides a comprehensive technical overview of this compound's mechanism of action at the D2 receptor, detailing its quantitative pharmacology, the specific signaling cascades it modulates, and the experimental methodologies used to characterize these interactions. The primary focus is to furnish a detailed resource for professionals engaged in pharmacological research and drug development.
Core Mechanism of Action at the D2 Receptor
This compound's principal mechanism of action is the blockade of dopamine D2 receptors.[1][2][3] Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[4][5] D2 receptors are predominantly coupled to the Gi/o family of inhibitory G proteins.[4][6] By competitively binding to these receptors, this compound prevents the endogenous ligand, dopamine, from activating its downstream signaling cascade.[7] This antagonism occurs at both central and peripheral D2 receptors, which accounts for its dual therapeutic actions.[8][9]
-
Central Action (Antiemetic): In the central nervous system, this compound acts on the chemoreceptor trigger zone (CTZ) in the area postrema of the brain.[1][8][10] The CTZ lies outside the blood-brain barrier and is rich in D2 receptors.[10] By blocking these receptors, this compound inhibits the signaling cascade that triggers nausea and vomiting.[8][11]
-
Peripheral Action (Prokinetic): In the gastrointestinal (GI) tract, dopamine acts as an inhibitory neurotransmitter, reducing motility by activating D2 receptors on cholinergic neurons in the myenteric plexus.[1][2] this compound antagonizes these peripheral D2 receptors, which removes this inhibitory effect, thereby enhancing the release of acetylcholine (B1216132) and increasing GI motility, accelerating gastric emptying, and increasing lower esophageal sphincter tone.[2][11][12]
Quantitative Pharmacology: Receptor Binding and Functional Potency
The affinity and functional potency of this compound at the D2 receptor have been quantified through various in vitro assays. The dissociation constant (Ki) from radioligand binding assays indicates the affinity of the drug for the receptor, while the half-maximal inhibitory concentration (IC50) from functional assays measures its potency in antagonizing receptor signaling.
| Parameter | Receptor | Value (nM) | Assay Type | Source |
| Ki | Dopamine D2 | 64 | Radioligand Binding ([3H]spiperone) | [13] |
| Ki | Dopamine D2 | 113 | Radioligand Binding ([3H]spiperone) | [13] |
| Ki | Dopamine D2 | 104 | Radioligand Binding ([3H]spiperone) | [13] |
| IC50 | Dopamine D2 | 483 | Functional Antagonism | [12] |
Note: Variations in reported values can be attributed to differences in experimental conditions, tissue preparations, and specific assay protocols.
D2 Receptor Signaling Pathways and Modulation by this compound
Canonical D2 Receptor Signaling (Agonist-Mediated)
Activation of the D2 receptor by dopamine initiates a Gαi/o-mediated signaling cascade. The activated G protein dissociates into its α and βγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of the second messenger cyclic AMP (cAMP).[4][6][14] This decrease in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to an inhibitory neuronal response.
This compound's Antagonistic Effect on D2 Signaling
This compound functions by competitively binding to the D2 receptor, occupying the binding site without activating the receptor. This blockade prevents dopamine from binding and initiating the inhibitory Gαi/o signaling cascade. Consequently, adenylyl cyclase remains active, cAMP production is not suppressed, and the inhibitory cellular response is prevented.
Physiological Consequences and Therapeutic Rationale
The antagonism of D2 receptors by this compound in different anatomical locations translates directly into its primary clinical applications.
Experimental Protocols for Characterization
The pharmacological profile of this compound is determined using a combination of binding and functional assays.
Radioligand Binding Assay (Competition)
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[15] It measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a membrane preparation.[13][16]
Methodology:
-
Membrane Preparation: D2 receptor-expressing cells or tissues (e.g., porcine striatum) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[17][18]
-
Incubation: A fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[13][18]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[16][18]
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.[13][16]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[18]
Cell-Based Functional Assays (cAMP Inhibition)
Functional assays measure the biological effect of a ligand on its receptor. To determine this compound's antagonist potency, its ability to reverse the effects of a D2 agonist on cAMP production is measured.[14][19]
Methodology:
-
Cell Culture: A cell line stably expressing the human D2 receptor (e.g., CHO-D2 cells) is cultured.[20]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[19]
-
Agonist Stimulation: A D2 receptor agonist (e.g., dopamine or quinpirole) is added at a fixed concentration (typically its EC80) to stimulate the receptors and inhibit adenylyl cyclase, causing a drop in cAMP levels.[19][20]
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[19]
-
Data Analysis: The measured cAMP levels are plotted against the log concentration of this compound. The resulting dose-response curve demonstrates this compound's ability to reverse the agonist-induced cAMP drop. The IC50 value, representing the concentration of this compound that restores the cAMP response to 50% of the maximal agonist inhibition, is determined.[20]
Conclusion
This compound exerts its potent antiemetic and prokinetic effects through a well-defined mechanism: the competitive antagonism of dopamine D2 receptors. Its action at central D2 receptors in the chemoreceptor trigger zone underlies its antiemetic properties, while its blockade of peripheral D2 receptors in the gastrointestinal tract removes dopamine's inhibitory influence on motility. The pharmacological characteristics of this interaction, including its binding affinity (Ki) and functional potency (IC50), have been rigorously established through standard in vitro methodologies such as radioligand binding and cAMP functional assays. This detailed understanding of its molecular mechanism of action is fundamental for its appropriate clinical use and for the development of future therapeutic agents targeting the dopaminergic system.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 9. litfl.com [litfl.com]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. innoprot.com [innoprot.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Metoclopramide as a 5-HT3 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of metoclopramide's role as a 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist. While clinically utilized for its prokinetic and antiemetic properties, this compound's interaction with the 5-HT3 receptor is a critical component of its pharmacological profile, albeit one that distinguishes it from more selective agents. This document details the mechanism of action, quantitative pharmacological data, key experimental protocols for its characterization, and the associated cellular signaling pathways.
Mechanism of Action at the 5-HT3 Receptor
This compound's antiemetic effects are partly attributable to its antagonism of 5-HT3 receptors located centrally in the chemoreceptor trigger zone (CTZ) of the brainstem and peripherally on vagal afferent nerves in the gastrointestinal tract.[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel; when activated by serotonin (B10506) released from enterochromaffin cells in the gut, it triggers depolarization of vagal afferents, initiating the vomiting reflex.[4][5] this compound blocks these receptors, thereby inhibiting the initiation of this reflex.
However, this compound is a non-selective antagonist. Its overall pharmacological profile also includes potent dopamine (B1211576) D2 receptor antagonism, which contributes significantly to its antiemetic and extrapyramidal side effects, and 5-HT4 receptor agonism, which underlies its prokinetic (gastric motility-enhancing) effects. This contrasts with highly selective 5-HT3 antagonists like ondansetron (B39145) and granisetron, which have a selectivity ratio of approximately 1000:1 for the 5-HT3 receptor over other receptor types.
Quantitative Pharmacology: Binding Affinity and Functional Potency
This compound is considered a relatively weak antagonist at the 5-HT3 receptor compared to the "setron" class of drugs. Its affinity and functional inhibition have been quantified using various in vitro techniques, with patch-clamp electrophysiology providing precise measures of its inhibitory concentration.
| Compound | Receptor/System | Assay Type | Value | Unit | Reference(s) |
| This compound | Human 5-HT3A | Patch-Clamp | IC₅₀ = 0.064 | µM | |
| This compound | Human 5-HT3A | Patch-Clamp (Integrated Current) | IC₅₀ = 0.076 | µM | |
| Ondansetron | 5-HT3 Receptor | Binding Assays | pKb ≈ 8.3-10.2 | ||
| Granisetron | 5-HT3 Receptor | Binding Assays | pKb ≈ 8.3-10.2 | ||
| Tropisetron | 5-HT3 Receptor | Binding Assays | pKb ≈ 8.3-10.2 |
Table 1: Comparative quantitative data for 5-HT3 receptor antagonists. IC₅₀ (half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. pKb is the negative logarithm of the binding affinity of an antagonist.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a non-selective cation channel, not a G-protein-coupled receptor. Its activation leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, causing neuronal depolarization. The subsequent increase in intracellular calcium can trigger downstream signaling cascades, including the activation of calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can lead to further cellular responses.
Figure 1: Simplified 5-HT3 receptor downstream signaling pathway.
Key Experimental Protocols
Characterizing the antagonistic properties of compounds like this compound at the 5-HT3 receptor involves a combination of in vitro and in vivo assays.
In Vitro Characterization
This assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing human 5-HT3A receptors (e.g., HEK-293 cells) or from brain tissue rich in these receptors.
-
Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]GR65630.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., granisetron).
-
Buffers: Homogenization buffer, assay binding buffer.
-
Equipment: 96-well plates, filter harvester, scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Washing: Wash filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
This technique directly measures the ion flow through 5-HT3 receptor channels and the inhibitory effect of an antagonist.
Objective: To determine the functional antagonism (IC50) of this compound on 5-HT3 receptor-mediated currents.
Materials:
-
Cells: HEK-293 cells stably expressing human 5-HT3A receptors.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Solutions: Extracellular and intracellular recording solutions.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.
Protocol:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Patching: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the membrane of a single cell (whole-cell configuration).
-
Agonist Application: Apply a known concentration of 5-HT to the cell via a rapid perfusion system to evoke an inward current.
-
Antagonist Application: To determine the IC50, pre-incubate the cell with varying concentrations of this compound for a set time (e.g., 60 seconds) before co-applying it with the 5-HT agonist.
-
Recording: Record the peak and integrated current responses at each antagonist concentration.
-
Data Analysis: Normalize the current response in the presence of the antagonist to the control response (agonist alone). Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
In Vivo Characterization
This is a gold-standard animal model for assessing the efficacy of antiemetic drugs. The ferret is often used due to its robust emetic response.
Objective: To evaluate the anti-emetic efficacy of this compound against chemotherapy-induced vomiting.
Materials:
-
Animals: Male ferrets.
-
Emetogen: Cisplatin (B142131).
-
Test Compound: this compound.
-
Vehicle Control: Saline or other appropriate vehicle.
-
Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection supplies.
Protocol:
-
Acclimatization: Acclimate ferrets to individual observation cages.
-
Drug Administration: Administer this compound or vehicle control via a specified route (e.g., i.p.) at a set time before the emetogen challenge.
-
Emetogen Challenge: Induce emesis by administering a high dose of cisplatin (e.g., 5-10 mg/kg, i.p.).
-
Observation: Observe the animals continuously for a defined period (e.g., 2-4 hours for acute emesis) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated group to the vehicle-treated group. Calculate the percentage of inhibition to determine the efficacy of this compound. The dose that produces 50% inhibition (ED50) can be determined.
Figure 3: Experimental workflow for the cisplatin-induced emesis model in ferrets.
This model assesses the ability of a compound to block the reflex bradycardia (slowing of the heart rate) induced by 5-HT3 receptor activation on vagal afferents in the heart.
Objective: To determine if this compound can inhibit the 5-HT-mediated Bezold-Jarisch reflex.
Materials:
-
Animals: Anesthetized rats.
-
Agonist: A selective 5-HT3 receptor agonist like 2-methyl-5-HT or phenylbiguanide.
-
Test Compound: this compound.
-
Equipment: Anesthesia, surgical tools for catheterization, blood pressure transducer, electrocardiogram (ECG) recorder.
Protocol:
-
Animal Preparation: Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a carotid artery (for blood pressure monitoring). Record heart rate via ECG.
-
Baseline Measurement: Record baseline heart rate and blood pressure.
-
Reflex Induction: Administer an i.v. bolus of the 5-HT3 agonist to induce a transient, sharp decrease in heart rate (bradycardia).
-
Antagonist Administration: After the heart rate returns to baseline, administer this compound (i.v.).
-
Post-Antagonist Challenge: After a suitable interval, re-challenge the animal with the same dose of the 5-HT3 agonist.
-
Data Analysis: Measure the magnitude of the bradycardic response before and after the administration of this compound. Calculate the percentage of inhibition of the reflex.
Conclusion
This compound is a pharmacologically complex drug that functions, in part, as a 5-HT3 receptor antagonist. Its affinity for this receptor is lower than that of selective "setron" antagonists, and its clinical profile is heavily influenced by its activity at dopamine D2 and 5-HT4 receptors. The experimental protocols detailed herein—spanning in vitro binding and functional assays to in vivo models of emesis and cardiovascular reflexes—provide a robust framework for researchers to quantify its activity at the 5-HT3 receptor and to differentiate its pharmacological effects from those of other antiemetic agents. A thorough understanding of its interaction with this ligand-gated ion channel is essential for its appropriate use and for the development of future therapeutics.
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Metoclopramide's In Vitro Effects on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of metoclopramide on gastrointestinal (GI) motility. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support research and development in gastroenterology.
Core Mechanisms of Action
This compound's prokinetic effects on the gastrointestinal tract are primarily mediated through a dual mechanism of action at the peripheral level:
-
Serotonin 5-HT4 Receptor Agonism: this compound acts as an agonist at 5-HT4 receptors located on presynaptic cholinergic neurons in the myenteric plexus.[1][2][3] This activation enhances the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter in the gut, leading to increased smooth muscle contraction.[1][4]
-
Dopamine D2 Receptor Antagonism: this compound antagonizes D2 receptors on enteric neurons. Dopamine typically exerts an inhibitory effect on gastrointestinal motility by suppressing acetylcholine release. By blocking these D2 receptors, this compound disinhibits cholinergic neurons, further promoting ACh release and enhancing motility.
At higher concentrations, this compound also exhibits weak antagonism of 5-HT3 receptors, which may contribute to its antiemetic properties but is less central to its direct prokinetic effects on motility in vitro.
Quantitative Analysis of In Vitro Effects
The following tables summarize the quantitative effects of this compound observed in various in vitro experimental models.
Table 1: Effects of this compound on Contractility of Isolated GI Tissues
| Tissue Preparation | Species | This compound Concentration | Observed Effect | Reference(s) |
| Longitudinal Muscle of Ileum | Guinea Pig | Low concentrations | Potentiation of responses to acetylcholine, substance P, histamine, and barium chloride. | |
| Longitudinal Muscle of Ileum | Guinea Pig | High concentrations | Depression of smooth muscle responses. | |
| Circular Muscle of Small Intestine and Colon | Human | Not specified | Contraction (antagonized by atropine). | |
| Longitudinal Muscle of Stomach and Colon | Human | Not specified | Sensitization to acetylcholine. | |
| Longitudinal Muscle Strips of Stomach | Human | 0.28-28 µM | Concentration-dependent increase in electrically evoked cholinergic contractions. | |
| Circular Muscle Strips of Antrum | Human | 100 µM | Facilitation of electrically evoked contractions (Emax 95 ± 29%). | |
| Fundus Strips | Rat | 10⁻⁶ - 10⁻⁴ M | Enhancement of electrical field stimulation-evoked contractions. |
Table 2: Effects of this compound on Cholinergic Neurotransmission In Vitro
| Tissue Preparation | Species | this compound Concentration | Measured Parameter | Observed Effect | Reference(s) | | --- | --- | --- | --- | --- | | Myenteric Plexus - Longitudinal Muscle | Guinea Pig | Not specified | Resting acetylcholine release | Increase | | | Myenteric Plexus - Longitudinal Muscle | Guinea Pig | Not specified | Electrically evoked acetylcholine release (0.1 Hz) | Facilitation | | | Fundus Strips (pre-incubated with [³H]choline) | Rat | 10⁻⁶ - 10⁻⁴ M | Ratio of [³H]acetylcholine/[³H]choline in superfusate | Increase | |
Table 3: Effects of this compound on the Peristaltic Reflex In Vitro
| Tissue Preparation | Species | this compound Concentration | Observed Effect | Reference(s) | | --- | --- | --- | --- | | Isolated Ileum | Guinea Pig | 1.0 µM | Lowered the threshold for elicitation of the peristaltic reflex. | | | Isolated Ileum | Guinea Pig | 1.0 µM | Facilitated the peristaltic response to threshold pressures. | | | Isolated Ileum | Guinea Pig | 1.0 µM | Restored the reflex in fatigued preparations. | |
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways influenced by this compound in enteric neurons.
Experimental Protocols
A standardized in vitro organ bath experiment is a cornerstone for evaluating the effects of compounds on GI motility. Below is a detailed protocol for assessing the effects of this compound on isolated intestinal tissue.
Objective: To determine the effect of this compound on the contractility of isolated intestinal smooth muscle.
Materials and Equipment:
-
Tissue Source: Guinea pig, rat, or human intestinal tissue (e.g., ileum, colon, stomach antrum).
-
Organ Bath System: Includes a water-jacketed organ bath, tissue holders, force-displacement transducers, and a data acquisition system.
-
Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Gases: Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
Pharmacological Agents: this compound hydrochloride, acetylcholine (as a positive control), atropine (B194438) (as an antagonist control), and appropriate vehicle controls.
-
Dissection Tools: Fine scissors, forceps.
-
Suture Thread
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Promptly dissect the desired segment of the gastrointestinal tract (e.g., a 2-3 cm segment of the terminal ileum).
-
Place the tissue segment in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove any adhering mesenteric tissue.
-
Prepare longitudinal or circular muscle strips as required by the study design.
-
Tie sutures to both ends of the tissue strip.
-
-
Organ Bath Setup:
-
Fill the organ bath with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with carbogen gas.
-
Mount the tissue strip in the organ bath by attaching the bottom suture to a fixed hook and the top suture to a force-displacement transducer.
-
Apply an initial tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing with fresh Krebs solution every 15 minutes.
-
-
Experimental Protocol:
-
Record a stable baseline of spontaneous contractile activity.
-
Viability Test: Add a standard contracting agent (e.g., a submaximal concentration of acetylcholine or KCl) to ensure tissue viability and responsiveness. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve:
-
Add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration before adding the next.
-
Record the contractile response at each concentration.
-
-
Antagonist Studies (Optional):
-
To investigate the mechanism of action, pre-incubate a separate tissue preparation with an antagonist (e.g., atropine for cholinergic effects, or a 5-HT4 antagonist) for a set period before constructing the this compound concentration-response curve.
-
-
-
Data Analysis:
-
Measure the change in tension (in grams or millinewtons) from the baseline at each concentration of this compound.
-
Express the responses as a percentage of the maximal response to a standard agonist (e.g., acetylcholine) or as a direct measure of tension.
-
Plot the concentration-response data to determine parameters such as EC₅₀ (the concentration that produces 50% of the maximal response).
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro study of this compound's effects on gastrointestinal motility.
References
Unveiling the Unintended: An In-depth Technical Guide to the Off-Target Effects of Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide, a widely prescribed antiemetic and prokinetic agent, primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, alongside agonism at 5-HT4 receptors.[1][2][3][4][5] However, its clinical utility is often tempered by a range of side effects, many of which stem from its interactions with unintended molecular targets. This technical guide provides a comprehensive investigation into the off-target effects of this compound, offering a detailed overview of its pharmacological profile beyond its primary mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of this compound's complex pharmacology.
Data Presentation: Off-Target Binding Affinities and Inhibitory Concentrations
The following tables summarize the quantitative data on this compound's interaction with various on-target and off-target molecules. These values have been compiled from multiple sources to provide a comparative overview.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Assay Type | Radioligand | Ki (nM) | Reference(s) |
| Dopamine D2 | Rat | Radioligand Binding | [3H]Spiroperidol | 23.3 - 444 | |
| Serotonin 5-HT3 | Human | Radioligand Binding | [3H]GR65630 | 120 - 228 |
Table 2: Inhibitory Concentrations (IC50) and Constants (Ki) of this compound for Off-Target Proteins
| Target Protein | Species | Assay Type | Substrate/Method | IC50 / Ki | Reference(s) |
| hERG Potassium Channel | Human | Whole-Cell Patch Clamp | - | IC50: 5.4 µM | |
| Acetylcholinesterase (AChE) | Human | Enzyme Inhibition | Acetylthiocholine | IC50: 22.4 µM, Ki: 95 nM | |
| Plasma Cholinesterase (PChE) | Human | Enzyme Inhibition | Acetylthiocholine | IC50: 0.316 µM, Ki: 188 nM | |
| Voltage-gated Na+ Channels (Nav1.5) | Human | Whole-Cell Patch Clamp | - | IC50: 458 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the investigation of this compound's off-target effects.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (Radioligand).
-
Unlabeled Spiperone or Haloperidol (for non-specific binding determination).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the D2 receptor to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [3H]-Spiperone (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-Spiperone, and 50 µL of a high concentration of unlabeled Spiperone or Haloperidol (e.g., 10 µM).
-
Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]-Spiperone, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch Clamp Assay for hERG Channel Inhibition
Objective: To determine the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Materials:
-
HEK-293 or CHO cells stably expressing the hERG channel.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
This compound stock solution.
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance 2-5 MΩ).
Procedure:
-
Cell Preparation:
-
Culture hERG-expressing cells on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
-
Patch Clamp Recording:
-
Fabricate micropipettes from borosilicate glass capillaries using a pipette puller.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
-
Record the resulting currents using the patch clamp amplifier and data acquisition software.
-
-
Drug Application:
-
After obtaining a stable baseline recording of hERG currents, perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the currents in the presence of each drug concentration until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Acetylcholinesterase Activity Assay (Ellman's Method)
Objective: To determine the inhibitory effect of this compound on acetylcholinesterase (AChE) activity.
Materials:
-
Purified acetylcholinesterase or tissue homogenate containing AChE.
-
Acetylthiocholine iodide (ATCI) - Substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
This compound.
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare various concentrations of this compound in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Control: 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of phosphate buffer, and 10 µL of AChE solution.
-
Inhibitor: 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of this compound solution, and 10 µL of AChE solution.
-
Blank: All reagents except the enzyme.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its off-target screening.
Signaling Pathways
References
Navigating Metoclopramide's Journey: A Technical Guide to Preclinical Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the pharmacokinetics of metoclopramide in key preclinical animal models. By summarizing quantitative data, detailing experimental methodologies, and visualizing a typical study workflow, this document serves as a critical resource for professionals in drug development and pharmacology. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in these models is fundamental to interpreting efficacy and toxicity studies and scaling findings for human clinical trials.
Comparative Pharmacokinetic Parameters of this compound
The disposition of this compound exhibits notable variability across different preclinical species, particularly following oral administration. Intravenous administration generally results in more consistent pharmacokinetic profiles. The following tables summarize key parameters collated from various studies in rats, dogs, and rabbits. These data are essential for interspecies comparison and for building a foundational understanding of the drug's behavior.
Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Rabbit |
| Dose (mg/kg) | 4 | 5-15 | 0.5 |
| Half-life (t½) | 52 ± 15 min[1] | ~36 min | 0.62 h (37.2 min)[2] |
| AUC (mcg·min/mL) | 290 ± 50[1] | - | - |
| Clearance (CL) | 13 ± 1 mL/min[1] | - | - |
| Volume of Distribution (Vd) | 4.0-4.5 L/kg[1] | >1.1 L/kg | 1.34 L/kg (central) |
Table 2: Oral (PO) Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Rabbit |
| Dose (mg/kg) | 0.1 - 5.0 | High Doses | - |
| Cmax | - | - | - |
| Tmax | - | - | - |
| Bioavailability (F) | 49% - 83% (dose-dependent) | Subject to first-pass metabolism | 40.7% (solution) |
Note: Oral pharmacokinetic parameters show significant interspecies variation, largely attributed to differences in first-pass metabolism. This compound was observed to be eliminated slowly after oral administration in rats.
Detailed Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on meticulously designed and executed experimental protocols. Below is a synthesized methodology representing a typical approach for assessing this compound pharmacokinetics in a preclinical setting, based on common practices cited in the literature.
Animal Models and Housing
-
Species: Male/Female Sprague-Dawley rats, Beagle dogs, or New Zealand White rabbits are commonly used.
-
Health Status: Animals are certified healthy, acclimated to laboratory conditions for at least one week prior to the study, and fasted overnight before dosing, with water provided ad libitum.
-
Housing: Animals are housed in temperature- and humidity-controlled environments with a standard 12-hour light/dark cycle.
Drug Administration
-
Formulation: this compound hydrochloride is typically dissolved in a sterile vehicle such as 0.9% saline for intravenous administration or purified water for oral gavage.
-
Intravenous (IV) Administration: A single bolus dose is administered, often via a cannulated jugular or femoral vein, to ensure rapid and complete entry into the systemic circulation.
-
Oral (PO) Administration: The drug solution is administered directly into the stomach using an oral gavage tube.
Blood Sampling
-
Schedule: Serial blood samples are collected at predetermined time points. A typical schedule includes pre-dose (0), and post-dose at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.
-
Collection: Blood is collected from a cannulated artery or vein (e.g., tail vein in rats, cephalic vein in dogs and rabbits) into tubes containing an anticoagulant like heparin or EDTA.
-
Processing: Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes) and stored frozen at -20°C or -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Thin-layer chromatography (TLC) followed by photodensitometry has also been used historically.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction to isolate the drug from plasma components.
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable data.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with standard software (e.g., WinNonlin®).
-
Parameters Calculated: Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), total body clearance (CL), and volume of distribution (Vd).
-
Bioavailability (F): Absolute oral bioavailability is calculated using the formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Visualized Experimental Workflow
To further clarify the experimental process, the following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
This guide consolidates critical pharmacokinetic data and procedural information for this compound in common preclinical species. The provided tables, protocols, and workflow diagram offer a robust framework for designing new studies and interpreting existing data, ultimately facilitating the translation of preclinical findings to clinical applications.
References
The Dichotomy of a Prokinetic Agent: An In-depth Technical Guide to the Central and Peripheral Actions of Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide, a substituted benzamide, has been a cornerstone in the management of various gastrointestinal motility disorders and as an antiemetic for decades. Its therapeutic efficacy stems from a unique pharmacological profile, exerting distinct and significant actions on both the central nervous system (CNS) and the peripheral gastrointestinal (GI) tract. This technical guide provides a comprehensive exploration of the dual actions of this compound, detailing its molecular mechanisms, the experimental evidence supporting these actions, and the signaling pathways involved. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
I. Molecular Mechanisms and Receptor Interactions
This compound's pharmacological effects are primarily mediated through its interaction with dopamine (B1211576) and serotonin (B10506) receptors. Its clinical actions are a composite of antagonist activity at dopamine D2 and serotonin 5-HT3 receptors, and agonist activity at serotonin 5-HT4 receptors.[1][2][3]
Central Actions: Antiemesis
This compound's antiemetic properties are predominantly attributed to its effects within the CNS. It readily crosses the blood-brain barrier and acts on the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetogenic substances in the blood.[2][4] The key mechanisms include:
-
Dopamine D2 Receptor Antagonism: this compound blocks D2 receptors in the CTZ, inhibiting the emetic signaling cascade initiated by dopamine.[2][5]
-
Serotonin 5-HT3 Receptor Antagonism: At higher doses, this compound also antagonizes 5-HT3 receptors in the CTZ and on vagal afferent terminals, further contributing to its antiemetic effect, particularly in the context of chemotherapy-induced nausea and vomiting.[2][6]
Peripheral Actions: Prokinesis
In the periphery, this compound enhances gastrointestinal motility through a multi-faceted mechanism primarily targeting the upper GI tract:
-
Serotonin 5-HT4 Receptor Agonism: this compound acts as an agonist at 5-HT4 receptors on enteric neurons, which facilitates the release of acetylcholine (B1216132) (ACh).[2][7] Increased ACh levels lead to enhanced esophageal sphincter tone, increased gastric antral contractions, and accelerated gastric emptying.[1][8]
-
Dopamine D2 Receptor Antagonism: Dopamine typically has an inhibitory effect on GI motility. By blocking presynaptic D2 receptors on enteric neurons, this compound further promotes the release of acetylcholine.[1][2] It also antagonizes postsynaptic D2 receptors on gastrointestinal smooth muscle, reducing the inhibitory influence of dopamine.[2]
II. Quantitative Data: Receptor Affinity and Efficacy
The following tables summarize the quantitative data regarding this compound's interaction with its target receptors. These values provide a comparative understanding of its potency at each site.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Dopamine D2 | Human | Recombinant CHO cells | [3H]Spiperone | 64 | [9] |
| Dopamine D2 | Rat | Striatum | [3H]Spiperone | 240 ± 60 | [10] |
| 5-HT3 | Human | Recombinant HEK293 cells | [3H]GR65630 | - | [10] |
| 5-HT3 | Rat | Brain Cortical Membranes | [3H]GR-65630 | 228 | [10] |
Table 2: this compound Receptor Functional Activity (IC50/EC50)
| Receptor | Action | Species | Assay System | IC50/EC50 (nM) | Reference |
| Dopamine D2 | Antagonist | - | - | 483 | [3] |
| 5-HT3 | Antagonist | - | - | 308 | [3] |
| 5-HT4 | Partial Agonist | Human | Isolated Atrial Preparations | pEC50 (vs 5-HT): 8.0 ± 0.3 (in presence of 1µM this compound) | [11] |
III. Experimental Protocols
This section details the methodologies for key experiments used to characterize the central and peripheral actions of this compound.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT3 receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for D2 receptors, rat brain cortex for 5-HT3 receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2, [3H]GR-65630 for 5-HT3), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a separate set of wells will contain a high concentration of a known competing ligand.
-
Incubate the plates at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Gastric Emptying Scintigraphy
Objective: To quantitatively assess the prokinetic effect of this compound on gastric emptying in humans.[12][13]
Methodology:
-
Patient Preparation:
-
Patients fast overnight.
-
Medications that may affect gastric motility (including prokinetics and opiates) are discontinued (B1498344) for at least 48 hours prior to the study.[12][13]
-
Blood glucose levels are monitored in diabetic patients, as hyperglycemia can delay gastric emptying.[14]
-
-
Test Meal and Drug Administration:
-
Scintigraphic Imaging:
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on the images.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.
-
The percentage of gastric retention at each time point is calculated relative to the initial counts at time zero.
-
Gastric emptying rates are compared between the this compound and placebo groups.
-
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To determine the ability of this compound to cross the blood-brain barrier.[15][16]
Methodology:
-
Cell Culture Model:
-
A co-culture model is established using brain capillary endothelial cells grown on a porous membrane insert, with astrocytes and pericytes cultured on the underside of the membrane or in the bottom of the well. This mimics the cellular organization of the BBB.[16]
-
The integrity of the barrier is assessed by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
This compound is added to the apical (blood side) chamber of the transwell system.
-
At various time points, samples are taken from the basolateral (brain side) chamber.
-
The concentration of this compound in the samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the membrane, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.
-
The Papp value for this compound is compared to that of control compounds with known BBB permeability (e.g., a high-permeability control like caffeine (B1668208) and a low-permeability control).[16]
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. graphyonline.com [graphyonline.com]
- 8. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. med.emory.edu [med.emory.edu]
- 14. tech.snmjournals.org [tech.snmjournals.org]
- 15. Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus this compound Assessed Using In Vitro Assay and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
The Historical Development of Metoclopramide for Scientific Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide, a substituted benzamide, was first synthesized in the early 1960s during a research program aimed at improving the antiarrhythmic properties of procainamide.[1] It was soon discovered that this new compound possessed potent anti-emetic and gastroprokinetic properties, leading to its introduction into clinical practice in 1964.[[“]] The subsequent decades of research have unraveled a complex pharmacological profile, revealing its interactions with multiple neurotransmitter systems. This technical guide provides an in-depth historical overview of the scientific development of this compound, focusing on its evolving mechanism of action, the key experiments that defined its properties, and the quantitative data that underpins our understanding of this multifaceted drug.
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize key quantitative parameters that define this compound's interaction with its primary targets and its disposition in the human body.
| Parameter | Receptor | Value (Ki) | Reference |
| Binding Affinity | Dopamine (B1211576) D2 | 42 - 240 nM | [3][4] |
| Serotonin (B10506) 5-HT3 | 120 nM | [3] | |
| Functional Activity | Serotonin 5-HT4 | Agonist |
Table 1: Receptor Binding and Functional Activity of this compound. The binding affinity (Ki) represents the concentration of the drug that occupies 50% of the receptors in vitro. Lower values indicate higher affinity.
| Parameter | Value | Reference |
| Oral Bioavailability | 32 - 100% (highly variable) | |
| Elimination Half-life | 5 - 6 hours | |
| Volume of Distribution (Vd) | ~3.5 L/kg | |
| Plasma Protein Binding | ~30% | |
| Primary Metabolism | Hepatic (CYP2D6 major, CYP3A4 minor) | |
| Primary Excretion | Urine (~85% of oral dose within 72 hours) |
Table 2: Key Pharmacokinetic Parameters of this compound in Humans. These parameters describe the absorption, distribution, metabolism, and excretion of the drug.
Key Experimental Protocols
The scientific understanding of this compound's mechanism of action was built upon several key experimental models. The detailed methodologies for these foundational experiments are outlined below.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This in vitro assay was crucial for quantifying the interaction between this compound and the D2 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing a high density of dopamine D2 receptors (e.g., bovine striatum or transfected HEK293 cells).
-
Radioligand: A radiolabeled D2 receptor antagonist with high affinity, typically [3H]spiperone, is used.
-
Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum for 5-HT4 Receptor Agonism
This ex vivo preparation was instrumental in characterizing the prokinetic effects of this compound and identifying its agonistic activity at 5-HT4 receptors.
Objective: To assess the contractile effect of this compound on the guinea pig ileum and determine its mechanism of action.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) and bubbled with 95% O2/5% CO2.
-
Mounting: The ileum segment is mounted vertically, with one end fixed and the other attached to an isometric force transducer to record contractions. An initial resting tension is applied.
-
Equilibration: The tissue is allowed to equilibrate for a period before drug administration.
-
Drug Administration: Cumulative concentrations of this compound are added to the organ bath, and the resulting contractile responses are recorded.
-
Antagonist Studies: To identify the receptor involved, the experiment is repeated in the presence of selective antagonists for various receptors (e.g., a 5-HT4 antagonist). A blockade of the this compound-induced contraction by a specific antagonist indicates the involvement of that receptor.
-
Data Analysis: Concentration-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of this compound.
Ferret Model of Cisplatin-Induced Emesis
The ferret model was pivotal in demonstrating the anti-emetic efficacy of high-dose this compound and linking it to 5-HT3 receptor antagonism.
Objective: To evaluate the anti-emetic efficacy of this compound against a potent emetogen, cisplatin (B142131).
Methodology:
-
Animal Model: The ferret is used as it has a well-developed emetic reflex that is sensitive to chemotherapeutic agents.
-
Induction of Emesis: A single intravenous dose of cisplatin is administered to induce a consistent and long-lasting emetic response (retching and vomiting).
-
Drug Administration: this compound is administered intravenously at various doses, typically before the cisplatin challenge.
-
Observation: The animals are observed for a defined period, and the number of retches and vomits is recorded.
-
Data Analysis: The efficacy of this compound is determined by the dose-dependent reduction in the frequency of emetic episodes compared to a vehicle-treated control group.
Signaling Pathways
This compound's diverse clinical effects stem from its interaction with three distinct receptor-mediated signaling pathways.
Dopamine D2 Receptor Antagonism
This compound's primary anti-emetic effect in the central nervous system is mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ). In the gastrointestinal tract, this antagonism removes the inhibitory effect of dopamine on motility. D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.
Serotonin 5-HT3 Receptor Antagonism
At higher doses, this compound acts as an antagonist at 5-HT3 receptors, which is particularly important for its efficacy against chemotherapy-induced nausea and vomiting. 5-HT3 receptors are ligand-gated ion channels located on peripheral vagal afferent nerves and in the central nervous system.
Serotonin 5-HT4 Receptor Agonism
This compound's prokinetic effects on the upper gastrointestinal tract are mediated, in part, by its agonist activity at 5-HT4 receptors on enteric neurons. 5-HT4 receptors are GPCRs coupled to the Gs signaling pathway.
Conclusion
The scientific journey of this compound from a derivative of an antiarrhythmic drug to a widely used anti-emetic and prokinetic agent is a testament to the value of continued pharmacological investigation. Initially understood as a simple dopamine antagonist, further research revealed a more complex profile involving crucial interactions with the serotonin system. This intricate mechanism of action, elucidated through key in vitro and in vivo experiments, explains its broad spectrum of clinical utility. The serendipitous discovery and subsequent detailed characterization of this compound have not only provided a valuable therapeutic agent but have also paved the way for the development of more selective drugs targeting the D2, 5-HT3, and 5-HT4 receptors, thereby revolutionizing the management of emesis and gastrointestinal motility disorders.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes: Metoclopramide Dopamine D2 Receptor Binding
Application Notes and Protocols: Metoclopramide as a 5-HT3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide is a widely used therapeutic agent known for its antiemetic and prokinetic properties. Its mechanism of action is complex, involving antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT3 receptors, as well as agonism of 5-HT4 receptors.[1][2] The blockade of 5-HT3 receptors is a key component of its antiemetic effect, particularly in the context of chemotherapy-induced nausea and vomiting.[2][3] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism by drugs like this compound prevents the binding of serotonin, thereby inhibiting the initiation of the vomiting reflex.[2]
These application notes provide detailed protocols for functional assays to characterize the antagonist activity of this compound at the 5-HT3 receptor. The included methodologies are essential for researchers in pharmacology and drug development engaged in the study of 5-HT3 receptor ligands.
Data Presentation: Potency of this compound at the 5-HT3 Receptor
The following table summarizes the inhibitory potency of this compound at the 5-HT3 receptor as determined by various functional assays.
| Parameter | Value (nM) | Assay Type | Cell Line/System | Agonist Used | Reference |
| IC50 | 308 | Not Specified | Not Specified | Not Specified | |
| IC50 | 64 | Electrophysiology (Peak Current) | HEK-293 cells expressing h5-HT3A | 30 µM 5-HT | |
| IC50 | 76 | Electrophysiology (Integrated Current) | HEK-293 cells expressing h5-HT3A | 30 µM 5-HT | |
| IC50 | 19,000 | Electrophysiology (Peak Current during agonist pulse) | HEK-293 cells expressing h5-HT3A | 30 µM 5-HT | |
| Ki | 120 ± 30 | Radioligand Binding | Not Specified | Not Specified |
Signaling Pathway and Mechanism of Action
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of the endogenous agonist serotonin (5-HT), the channel opens, allowing the influx of cations such as Na+, K+, and Ca2+. This influx leads to depolarization of the neuronal membrane and initiation of an excitatory signal. This compound acts as a competitive antagonist at the 5-HT3 receptor, binding to the receptor without activating it and thereby preventing serotonin from binding and opening the channel.
References
- 1. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of 5-HT3 Receptor Antagonist and this compound in the Patients Receiving Chemotherapeutic Regimens Including CMF, CAF and CHOP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of Metoclopramide on Gastric Emptying Scintigraphy Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric emptying scintigraphy is the gold standard for quantitatively measuring the rate at which food empties from the stomach. This non-invasive nuclear medicine procedure is crucial in the diagnosis and management of gastroparesis and other gastric motility disorders. Metoclopramide, a prokinetic agent, is frequently used to treat symptoms of delayed gastric emptying. Understanding its impact on the methodology and outcomes of gastric emptying scintigraphy is essential for accurate clinical assessment and for evaluating the efficacy of novel prokinetic drugs in development.
These application notes provide a comprehensive overview of the standardized methodology for gastric emptying scintigraphy and detail the specific effects of this compound on this diagnostic test. The information presented is intended to guide researchers and clinicians in designing, conducting, and interpreting studies involving gastric emptying and prokinetic agents.
Mechanism of Action of this compound
This compound enhances gastric motility through a dual mechanism of action.[1][2] It acts as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist.[1][3] Blockade of dopamine D2 receptors in the gastrointestinal tract reduces the inhibitory effect of dopamine on cholinergic neurons, leading to increased acetylcholine (B1216132) release.[1] As a 5-HT4 receptor agonist, this compound further stimulates the release of acetylcholine.[1][3] The increased acetylcholine enhances the tone and amplitude of gastric contractions, increases lower esophageal sphincter pressure, and improves coordination between the antrum and duodenum, thereby accelerating gastric emptying.[2][4]
Quantitative Effects of this compound on Gastric Emptying
This compound has been shown to significantly accelerate gastric emptying in patients with delayed gastric emptying and also has an effect in individuals with normal baseline emptying. The following tables summarize the quantitative data from clinical studies.
Table 1: Effect of this compound on Gastric Emptying Half-Time (T½)
| Patient Population | Baseline T½ (minutes) | T½ after this compound (minutes) | Percentage Change | Reference |
| Post-vagotomy with delayed emptying | 369 (mean) | 194 (mean) | -47.4% | [5] |
Table 2: Effect of this compound on Percentage of Gastric Retention
| Patient Population | Time Point | % Retention (Baseline) | % Retention (after this compound) | Reference |
| Gastroesophageal Reflux (Overall) | 90 min | 70.3 ± 3.9% | 55.2 ± 4.2% | [4] |
| Gastroesophageal Reflux (Delayed Emptying) | 90 min | 88.9 ± 2.9% | 68.6 ± 6.1% | [4] |
| Gastroesophageal Reflux (Normal Emptying) | 90 min | 54.4 ± 2.3% | 43.6 ± 3.6% | [4] |
Experimental Protocols
The following protocols are based on the consensus recommendations for gastric emptying scintigraphy from the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[6][7]
Standardized Gastric Emptying Scintigraphy Protocol
This protocol outlines the standardized procedure for assessing solid-phase gastric emptying.
4.1.1. Patient Preparation
-
Patients should fast for a minimum of 4 hours before the study.[8]
-
Medications that may affect gastric emptying, including prokinetic agents (like this compound), opiates, and anticholinergic drugs, should be discontinued (B1498344) for at least 48-72 hours prior to the study, as directed by the referring physician.[6][8]
-
For diabetic patients, blood glucose levels should be monitored and ideally be below 275 mg/dL before starting the test, as hyperglycemia can delay gastric emptying.[7]
4.1.2. Standardized Meal
-
The standardized meal consists of a low-fat, egg-white meal.[6]
-
Composition :
-
The radiolabel should be cooked with the egg whites to ensure stable binding.
-
The patient should consume the entire meal within 10 minutes.[9]
4.1.3. Image Acquisition
-
A dual-head gamma camera with a low-energy, all-purpose collimator is used.
-
Imaging should begin immediately after meal ingestion (time 0).
-
Static images are acquired at 0, 1, 2, and 4 hours post-ingestion.[6]
-
Anterior and posterior planar images are obtained for 1-2 minutes at each time point to allow for geometric mean correction for tissue attenuation.[10]
4.1.4. Data Analysis
-
Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images for each time point.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated for each time point.
-
The counts are corrected for radioactive decay.
-
The percentage of gastric retention is calculated for each time point relative to the initial counts at time 0.
-
Normal Values for Solid Gastric Emptying :
Protocol to Evaluate the Effect of this compound
This protocol is designed as a placebo-controlled, double-blind, crossover study to specifically assess the prokinetic effect of this compound.
4.2.1. Study Design
-
A randomized, double-blind, placebo-controlled, crossover design is recommended.
-
Each participant will undergo two separate gastric emptying scintigraphy studies, typically separated by a washout period of at least one week.
-
In a randomized order, participants will receive either a single dose of this compound (e.g., 10 mg orally) or a matching placebo 30-60 minutes before consuming the standardized radiolabeled meal.
4.2.2. Procedures
-
Screening and Enrollment : Recruit participants based on inclusion/exclusion criteria (e.g., patients with diagnosed gastroparesis or healthy volunteers).
-
Visit 1 (Study Day 1) :
-
Confirm adherence to pre-study instructions (fasting, medication withdrawal).
-
Administer the first investigational product (this compound or placebo) in a double-blind manner.
-
After the specified time (30-60 minutes), perform the standardized gastric emptying scintigraphy as detailed in section 4.1.
-
-
Washout Period : A period of at least 7 days to ensure complete clearance of the drug.
-
Visit 2 (Study Day 2) :
-
Repeat the procedures from Visit 1, administering the alternate investigational product (the one not given in Visit 1).
-
-
Data Analysis : Compare the gastric emptying parameters (T½ and percentage retention at 1, 2, and 4 hours) between the this compound and placebo phases for each participant and for the study group as a whole.
Visualizations
Signaling Pathway of this compound
References
- 1. The effect of this compound on gastric emptying of solid meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. Effect of this compound in chronic gastric retention after gastric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on normal and delayed gastric emptying in gastroesophageal reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on gastric emptying of solid meals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scintigraphic determination of the effect of this compound and morphine on small intestinal transit time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. motilitysociety.org [motilitysociety.org]
- 9. This compound-stimulated gastric emptying scintigraphy: does it predict symptom response to prokinetic therapy in chronic gastroparesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric Emptying Scintigraphy: Beyond Numbers – An Observational Study to Differentiate between Various Etiologies and a Step toward Personalized Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Quantification of Metoclopramide in Human Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide is a widely used medication for treating nausea, vomiting, and gastroparesis. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described method is robust, reproducible, and suitable for high-throughput analysis.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, LC-MS/MS analysis, and data acquisition.
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Internal Standard (IS): Loratadine, Prazosin, or Levosulpiride can be used.[1][2][3]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Tert-butyl methyl ether (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering reproducible gradients.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: A reversed-phase C18 column is commonly used, such as an Atlantis dC18 or Thermo Hypersil-Hypurity C18.[1][2]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards.
-
Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration curve (CC) standards and quality control (QC) samples at various concentrations.
Sample Preparation
Two common methods for extracting this compound from plasma are liquid-liquid extraction (LLE) and protein precipitation (PP).
2.4.1. Liquid-Liquid Extraction (LLE) Protocol
-
To 1 mL of plasma sample, add a specific amount of the internal standard (e.g., 0.25 µg of loratadine).
-
Add 5 mL of an organic solvent such as tert-butyl methyl ether or ethyl acetate.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at approximately 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 80-100 µL) of the mobile phase or an acetonitrile solution.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
2.4.2. Protein Precipitation (PP) Protocol
-
To a small volume of plasma sample (e.g., 50 µL), add the internal standard.
-
Add a larger volume of cold acetonitrile (e.g., 1 mL) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject a portion of the supernatant directly into the LC-MS/MS system, or after evaporation and reconstitution if further concentration is needed.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
2.5.1. Liquid Chromatography
| Parameter | Typical Value |
| Column | Atlantis dC18 (e.g., 50 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% or 0.4% Formic acid in water or 40 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient/Isocratic | Isocratic or gradient elution can be used. A common isocratic mobile phase is a mixture of aqueous and organic phases (e.g., 20:80 v/v). |
| Flow Rate | 0.25 - 0.70 mL/minute |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
2.5.2. Mass Spectrometry
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 299.8 → 226.9 or m/z 300 → 227 |
| Internal Standard (Loratadine): m/z 383.4 → 337.2 | |
| Internal Standard (Prazosin): m/z 384 → [product ion] | |
| Capillary Voltage | Optimized for the specific instrument (e.g., 3.0 - 5.0 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 150 - 500°C) |
| Desolvation Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
Data Presentation: Quantitative Summary
The following tables summarize the quantitative performance of various published LC-MS/MS methods for this compound analysis in plasma.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| 0.5 - 100 | 0.5 | 0.3 | |
| 0.78 - 50 | 0.78 | Not Reported | |
| 2.00 - 150 | Not Reported | Not Reported | |
| 0.532 - 201.005 | Not Reported | Not Reported |
Table 2: Precision and Accuracy Data
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low, Mid, High | ≤ 8.4 | ≤ 12.0 | Bias ≤ 6.0 | |
| Three Concentrations | 5.0 - 13.6 | 5.0 - 13.6 | 99.2 - 104.0 | |
| Four QC Levels | 1.8 - 7.7 | 1.8 - 7.7 | -7.5 to 3.6 (Relative Error) |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect | Reference |
| This compound | 91 | No significant effect observed | |
| Loratadine (IS) | 88 | No significant effect observed | |
| This compound | 67.8 - 83.1 | Not explicitly reported | |
| This compound & IS | Not explicitly reported | Practically absent |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of the analytical steps.
References
Application Notes: Utilizing Metoclopramide for the Induction of Lactation in Research Animals
Introduction
Metoclopramide, a dopamine (B1211576) D2 receptor antagonist, is a widely utilized prokinetic agent that possesses the notable off-label effect of inducing hyperprolactinemia. This elevation in prolactin, the primary hormone responsible for lactogenesis, makes this compound a valuable pharmacological tool for inducing lactation in various animal models. The ability to reliably induce lactation is critical for studies in reproductive biology, toxicology, and pharmacology, particularly for research focused on lactation physiology, milk composition analysis, and assessing the impact of xenobiotics on neonatal development through milk.
Mechanism of Action
This compound exerts its galactagogue effect by blocking D2 dopamine receptors in the anterior pituitary gland. Under normal physiological conditions, dopamine released from the hypothalamus tonically inhibits prolactin secretion by lactotrophs. By antagonizing these D2 receptors, this compound removes this inhibitory signal, leading to a significant and sustained increase in the synthesis and release of prolactin from the pituitary. This surge in circulating prolactin acts on the mammary alveolar cells, stimulating the synthesis of milk proteins and lipids, thereby initiating and maintaining lactation.
Metoclopramide: A Versatile Tool for Investigating Dopamine D2 Receptor Antagonism in the Central Nervous System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide is a substituted benzamide (B126) that acts as a potent antagonist of dopamine (B1211576) D2 receptors.[1] While clinically utilized for its prokinetic and antiemetic properties, which are primarily mediated through its actions in the periphery and the chemoreceptor trigger zone (CTZ), this compound's ability to cross the blood-brain barrier and antagonize central D2 receptors makes it a valuable pharmacological tool for studying the role of dopamine in various central nervous system (CNS) functions and pathologies.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate dopamine antagonism in the CNS, catering to researchers in neuroscience, pharmacology, and drug development.
Mechanism of Action
This compound's primary mechanism of action in the CNS is the blockade of postsynaptic dopamine D2 receptors.[3][4] This antagonism disrupts the normal signaling cascade initiated by dopamine, leading to a range of observable effects. At higher concentrations, this compound also exhibits antagonist activity at serotonin (B10506) 5-HT3 receptors and agonist activity at 5-HT4 receptors, which should be considered when designing and interpreting experiments.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound, providing a reference for dose selection and experimental design.
| Parameter | Value | Receptor/System | Species | Reference(s) |
| Ki (inhibition constant) | 104 - 113 nM | Dopamine D2 Receptor | Not Specified | |
| IC50 (half maximal inhibitory concentration) | ~200 nM | Dopamine D2 Receptor | Not Specified | |
| Effective Dose (Catalepsy Induction) | 5 - 40 mg/kg (i.p.) | In vivo | Mouse | |
| Effective Dose (Catalepsy Induction) | 5 - 10 mg/kg (s.c.) | In vivo | Rat | |
| Effective Dose (Conditioned Place Preference - Antagonism) | 10 - 25 mg/kg | In vivo | Rat |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study dopamine antagonism in the CNS.
In Vitro Receptor Binding Assay: Determining D2 Receptor Affinity
This protocol allows for the determination of this compound's binding affinity (Ki) for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
[3H]Spiperone (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing D2 receptors according to standard laboratory protocols.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]Spiperone and varying concentrations of this compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled D2 antagonist like spiperone).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis: Measuring Extracellular Dopamine and Metabolites
This protocol enables the in vivo measurement of dopamine and its metabolites (DOPAC and HVA) in specific brain regions following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Ringer's solution (or artificial cerebrospinal fluid)
-
This compound solution
-
Fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum).
-
Probe Perfusion: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine and its metabolites.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-Treatment Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effect of this compound.
Behavioral Assay: Catalepsy Test
This protocol assesses the induction of catalepsy, a state of motor immobility, which is a classic behavioral marker of central dopamine D2 receptor blockade.
Materials:
-
Horizontal bar (e.g., 0.9 cm in diameter) elevated from a flat surface (e.g., 5.5 cm high)
-
Stopwatch
-
Test animals (rats or mice)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Testing: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Scoring: Start the stopwatch immediately. Measure the time until the animal removes both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
Catalepsy Score: The time the animal remains on the bar is taken as the catalepsy score. A common scoring system is as follows:
-
Stage 1: The animal moves immediately when placed on the bar (score 0).
-
Stage 2: The animal remains on the bar for at least 20 seconds (score 1).
-
Stage 3: The animal remains on the bar for the entire test period (e.g., 180 seconds) (score 2 or the total time).
-
-
Data Analysis: Compare the catalepsy scores between the this compound-treated and vehicle-treated groups at each time point.
Behavioral Assay: Conditioned Place Preference (CPP) - Antagonism Protocol
This protocol uses the CPP paradigm to investigate this compound's ability to block the rewarding effects of a drug of abuse, which are often mediated by the dopamine system.
Materials:
-
Conditioned place preference apparatus (typically a two-chamber box with distinct visual and tactile cues)
-
Drug of abuse (e.g., amphetamine, morphine)
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Pre-Conditioning (Habituation and Baseline Preference):
-
On Day 1, place the animal in the apparatus with free access to both chambers for a set period (e.g., 15 minutes) to habituate.
-
On Day 2, record the time spent in each chamber to determine any initial preference. An unbiased design is often preferred.
-
-
Conditioning:
-
This phase typically lasts for 6-8 days with alternating injections.
-
On drug conditioning days, administer the drug of abuse and confine the animal to one of the chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other chamber for the same duration.
-
To test the antagonist effect of this compound, administer this compound a set time (e.g., 30 minutes) before the administration of the drug of abuse on the drug conditioning days. A control group should receive vehicle instead of this compound.
-
-
Post-Conditioning (Test):
-
On the test day, place the animal in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for a set period (e.g., 15 minutes).
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber in the control group indicates a conditioned place preference. A significant reduction or abolition of this preference in the this compound-treated group demonstrates its antagonistic effect on the rewarding properties of the drug.
Visualizations
Dopamine D2 Receptor Signaling Pathway and this compound's Antagonism
Caption: Dopamine signaling and this compound's antagonistic action at the D2 receptor.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment with this compound.
Logical Flow of a Conditioned Place Preference (Antagonism) Study
Caption: Logical flow of a conditioned place preference study investigating antagonism.
Conclusion
This compound serves as a readily available and effective tool for probing the function of the central dopaminergic system, specifically through the antagonism of D2 receptors. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo experiments. By carefully considering the dose, route of administration, and potential off-target effects, researchers can leverage this compound to gain valuable insights into the role of dopamine in health and disease.
References
- 1. This compound: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired Clearance From the Brain Increases the Brain Exposure to this compound in Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms for this compound-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent response of central dopaminergic systems to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Methods for Metoclopramide Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Metoclopramide using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are compiled from various validated methods and are intended to guide researchers in developing and implementing robust analytical procedures for this compound in pharmaceutical formulations.
Application Note 1: Analysis of this compound in Tablet Formulations
This application note describes a common reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in solid dosage forms.
Chromatographic Conditions: A summary of typical chromatographic conditions is presented in Table 1. These parameters can be adapted based on the specific instrumentation and column chemistries available in the laboratory.
Table 1: HPLC Parameters for this compound Analysis in Tablets
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 column (4.6 x 100 mm, 3.5 µm)[1] | Waters C18 (3.9 x 300 mm) | C18 column (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile:Buffer (pH 4.6) (50:50, v/v)[1] | Acetonitrile:20mM Potassium dihydrogen phosphate (B84403) buffer (pH 3) (40:60, v/v)[3] | Potassium dihydrogen phosphate buffer:Methanol (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 248 nm | 275 nm | 273 nm |
| Injection Volume | 20 µL | Not Specified | 20 µL |
| Run Time | 3.0 min | Not Specified | 10 min |
Quantitative Performance: The performance of these methods is summarized in Table 2, highlighting their suitability for quantitative analysis.
Table 2: Quantitative Data for this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 2-10 µg/mL | 5-75 µg/mL | Not Specified |
| Correlation Coefficient (r²) | ≥0.997 | 0.997 | > 0.996 |
| Limit of Detection (LOD) | 0.26 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.80 µg/mL | Not Specified | Not Specified |
| Retention Time | Not Specified | 1.93 min | 6.78 min |
| Recovery | Not Specified | Not Specified | 98.7-100.8% |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for Tablet Analysis
This protocol details the preparation of standard solutions and samples from tablet formulations for HPLC analysis.
Materials:
-
This compound hydrochloride reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or other suitable acid/base for pH adjustment
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 2-10 µg/mL).
Sample Preparation from Tablets:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound hydrochloride (e.g., 10 mg).
-
Transfer the powder to a volumetric flask (e.g., 100 mL).
-
Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15-30 minutes to facilitate extraction of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.
Caption: Workflow for preparing this compound tablet samples for HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol outlines the general procedure for performing the HPLC analysis.
System Suitability: Before sample analysis, the HPLC system must meet predefined suitability parameters. Inject the standard solution multiple times (e.g., five or six replicates) and evaluate the following:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of peak areas and retention times: Should be ≤ 2.0%.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.
Caption: General workflow for the HPLC analysis of this compound.
Application Note 2: Analysis of this compound in Nanoparticle Formulations
This section provides a method for the quantification of this compound in nanoparticle-based drug delivery systems.
Sample Preparation from Nanoparticles:
-
Accurately weigh a quantity of the nanoparticle formulation equivalent to 150 mg of this compound Hydrochloride.
-
Disperse the nanoparticles in 50 mL of distilled water and transfer to a 500 mL volumetric flask.
-
Add 250 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking to ensure complete drug extraction.
-
Adjust the volume to 500 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Appropriately dilute the filtered solution with the mobile phase before injection.
The chromatographic conditions for the analysis of nanoparticle formulations are similar to those used for tablets, as detailed in Table 1 (Method 3).
Method Validation Parameters
The described HPLC methods have been validated according to ICH Q2 (R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, system suitability, and limits of detection and quantification. The results from these validation studies confirm that the methods are specific, accurate, and convenient for the quantitative analysis of this compound in pharmaceutical formulations.
References
Application Notes and Protocols for Radiolabeling Metoclopramide in in vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the radiolabeling of metoclopramide with various isotopes for use in in vivo imaging studies, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The information compiled is intended to guide researchers in the synthesis, quality control, and application of these radiotracers for preclinical and clinical research.
Introduction
This compound is a versatile pharmaceutical agent with prokinetic and antiemetic properties, primarily acting as a dopamine (B1211576) D2 receptor antagonist and a mixed 5-HT3 receptor antagonist/5-HT4 receptor agonist.[1] Radiolabeled this compound serves as a valuable tool for in vivo imaging, enabling the non-invasive study of its pharmacokinetics, biodistribution, and interaction with its target receptors in living organisms. This document outlines the methodologies for labeling this compound with Carbon-11 ([¹¹C]) for PET imaging and provides proposed protocols for labeling with Fluorine-18 ([¹⁸F]) and Technetium-99m ([⁹⁹ᵐTc]).
Radiolabeling of this compound
Carbon-11 Labeled this compound ([¹¹C]this compound)
[¹¹C]this compound is a well-established PET radiotracer.[2] Its synthesis involves the O-methylation of its desmethyl precursor using a [¹¹C]methylating agent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | > 40% | [3] |
| Radiochemical Purity | > 98% | [3][4] |
| Molar Activity | 242 ± 135 GBq/µmol | |
| Synthesis Time | ~30-40 minutes |
Experimental Protocol: Synthesis of [¹¹C]this compound
1. Precursor: O-desmethyl-metoclopramide (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-hydroxybenzamide).
2. Radiolabeling Agent: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is generally preferred over [¹¹C]methyl iodide due to higher reactivity and shorter reaction times.
3. Reaction Conditions:
-
Base: Sodium hydroxide (B78521) (NaOH)
-
Solvent: Acetone
-
Temperature: 110°C
-
Time: 2 minutes
4. Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
5. Formulation: The final product is formulated in a sterile phosphate-buffered saline solution, typically containing a small percentage of ethanol, for intravenous injection.
6. Quality Control:
-
Radiochemical Purity and Identity: Analytical HPLC is used to confirm the radiochemical purity and to identify the product by co-elution with a non-radioactive this compound standard.
-
Residual Solvents: Gas chromatography is used to determine the concentration of residual solvents (e.g., acetone, ethanol).
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5.0-7.5).
-
Sterility and Endotoxins: The final product must be tested for sterility and bacterial endotoxins to ensure its suitability for in vivo use.
Experimental Workflow for [¹¹C]this compound Synthesis
Workflow for the synthesis of [¹¹C]this compound.
Proposed Protocol for Fluorine-18 Labeled this compound ([¹⁸F]this compound)
Direct radiolabeling of this compound with [¹⁸F]fluoride is challenging due to the electron-rich nature of the aromatic ring. A more feasible approach is the synthesis of a fluoroalkylated precursor followed by its coupling to the this compound scaffold, or the direct fluoroalkylation of the O-desmethyl precursor. The following is a proposed protocol based on established [¹⁸F]fluorination methods.
Proposed Quantitative Data Targets
| Parameter | Target Value |
| Radiochemical Yield (decay-corrected) | 10-30% |
| Radiochemical Purity | > 95% |
| Molar Activity | > 37 GBq/µmol |
| Synthesis Time | 60-90 minutes |
Proposed Experimental Protocol: Synthesis of [¹⁸F]Fluoroethyl-Metoclopramide
1. Precursor Synthesis: Synthesize a tosylated or other suitably activated 2-fluoroethanol (B46154) derivative (e.g., 2-tosyloxyethyl group) to be attached to the O-desmethyl-metoclopramide.
2. Radiolabeling Step:
-
Radiolabeling Agent: [¹⁸F]Fluoride, typically produced via the ¹⁸O(p,n)¹⁸F reaction and activated using a potassium/Kryptofix 2.2.2 complex.
-
Reaction: Nucleophilic substitution of the leaving group (e.g., tosylate) on the precursor with [¹⁸F]fluoride to form [¹⁸F]fluoroethyl-tosylate.
-
Solvent: Anhydrous acetonitrile (B52724) or dimethylformamide.
-
Temperature: 80-120°C.
-
Time: 10-20 minutes.
3. Coupling Step:
-
The purified [¹⁸F]fluoroethyl-tosylate is then reacted with O-desmethyl-metoclopramide in the presence of a base (e.g., sodium hydride or potassium carbonate) to form O-([¹⁸F]fluoroethyl)-metoclopramide.
-
Solvent: Dimethylformamide.
-
Temperature: 100-150°C.
-
Time: 15-30 minutes.
4. Purification, Formulation, and Quality Control: Similar procedures as described for [¹¹C]this compound would be employed.
Proposed Experimental Workflow for [¹⁸F]this compound Synthesis
Proposed workflow for the synthesis of [¹⁸F]this compound.
Proposed Protocol for Technetium-99m Labeled this compound ([⁹⁹ᵐTc]this compound)
Direct labeling of this compound with [⁹⁹ᵐTc]technetium is not feasible. Therefore, a bifunctional chelator (BFC) must be conjugated to the this compound molecule. The BFC will then stably coordinate the [⁹⁹ᵐTc]technetium.
Proposed Quantitative Data Targets
| Parameter | Target Value |
| Radiochemical Yield | > 90% |
| Radiochemical Purity | > 95% |
| Synthesis Time | < 30 minutes (from kit) |
Proposed Experimental Protocol: Synthesis of [⁹⁹ᵐTc]this compound via a BFC
1. Precursor Synthesis:
-
Synthesize a derivative of this compound with a reactive group (e.g., an amine or carboxylic acid) suitable for conjugation.
-
Conjugate a bifunctional chelator (e.g., DTPA, HYNIC) to the this compound derivative.
-
The resulting this compound-BFC conjugate would be the precursor for the radiolabeling kit.
2. Kit Formulation: A lyophilized kit would be prepared containing the this compound-BFC precursor, a reducing agent (e.g., stannous chloride), and other excipients.
3. Radiolabeling:
-
Radiolabeling Agent: Sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Reaction: The [⁹⁹ᵐTc]pertechnetate is added to the lyophilized kit. The stannous chloride reduces the technetium to a lower oxidation state, allowing it to be chelated by the BFC on the this compound molecule.
-
Temperature: Room temperature or gentle heating.
-
Time: 10-20 minutes.
4. Quality Control:
-
Radiochemical Purity: Thin Layer Chromatography (TLC) or HPLC would be used to determine the percentage of [⁹⁹ᵐTc]this compound-BFC versus free [⁹⁹ᵐTc]pertechnetate and other impurities.
Proposed Experimental Workflow for [⁹⁹ᵐTc]this compound Synthesis
Proposed workflow for the synthesis of [⁹⁹ᵐTc]this compound.
In Vivo Imaging Data
Biodistribution of [¹¹C]this compound
The biodistribution of [¹¹C]this compound has been studied in both rodents and humans. The data indicates primary uptake in the liver followed by excretion through the urinary system.
Human Biodistribution and Dosimetry
| Organ | Mean Absorbed Dose (µGy/MBq) - Female | Mean Absorbed Dose (µGy/MBq) - Male | Reference |
| Urinary Bladder Wall | 10.81 ± 0.23 | 8.78 ± 0.89 | |
| Liver | 6.80 ± 0.78 | 4.91 ± 0.74 | |
| Gall Bladder Wall | 5.37 ± 1.34 | 4.31 ± 0.78 | |
| Kidneys | 4.01 ± 0.44 | 3.59 ± 0.50 | |
| Red Marrow | 2.06 ± 0.17 | 1.94 ± 0.13 | |
| Effective Dose (µSv/MBq) | 1.69 ± 0.26 | 1.55 ± 0.07 |
Preclinical Biodistribution in Mice (Wild-Type)
| Organ | Brain Uptake (AUCbrain, SUV*min) | Reference |
| Whole Brain | 11.5 ± 1.2 |
Signaling Pathways
This compound's pharmacological effects are mediated through its interaction with dopamine D2 and serotonin (B10506) 5-HT3 receptors.
Dopamine D2 Receptor Signaling Pathway
This compound acts as an antagonist at D2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o). Antagonism by this compound blocks the downstream effects of dopamine.
Dopamine D2 receptor signaling pathway and antagonism by this compound.
Serotonin 5-HT3 Receptor Signaling Pathway
This compound is an antagonist at 5-HT3 receptors, which are ligand-gated ion channels. Blockade of these receptors prevents the rapid depolarization caused by serotonin binding.
References
- 1. Human Biodistribution and Radiation Dosimetry of the P-Glycoprotein Radiotracer [11C]this compound [ouci.dntb.gov.ua]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Human Biodistribution and Radiation Dosimetry of the P-Glycoprotein Radiotracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Metoclopramide-Induced Extrapyramidal Symptoms (EPS) Animal Model
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the metoclopramide-induced extrapyramidal symptoms (EPS) animal model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced extrapyramidal symptoms?
A1: this compound induces extrapyramidal symptoms primarily by blocking dopamine (B1211576) D2 receptors in the central nervous system, particularly in the nigrostriatal pathway of the basal ganglia.[1][2][3] This antagonism disrupts the balance between dopamine and acetylcholine, leading to a surplus of cholinergic activity, which results in motor disturbances.[4][5]
Q2: What are the common types of EPS observed in animal models using this compound?
A2: The types of EPS depend on the dosing regimen.
-
Acute EPS: Single or short-term administration can induce acute dystonic reactions, catalepsy (a state of immobility), and akathisia (restlessness).[2][4][6]
-
Tardive Dyskinesia (TD)-like symptoms: Chronic or long-term administration is used to model tardive dyskinesia, which is characterized by abnormal, involuntary movements.[7] In rodents, the most commonly studied TD-like symptom is the vacuous chewing movement (VCM).[8][9]
Q3: Which animal species and strains are most suitable for this model?
A3: Rodents, particularly rats and mice, are the most common subjects. For modeling tardive dyskinesia with vacuous chewing movements (VCMs), the Sprague Dawley rat strain has been shown to be reliable and display relatively high rates of VCMs with low variability.[8][10]
Q4: What is the typical onset and duration of action for this compound?
A4: The onset of pharmacological action varies by administration route. Following an intravenous dose, the onset is 1 to 3 minutes; for intramuscular administration, it is 10 to 15 minutes; and for an oral dose, it is 30 to 60 minutes.[1][5] The pharmacological effects typically persist for 1 to 2 hours.[1][5]
Troubleshooting Guide
Q1: I administered this compound, but my animals are not exhibiting catalepsy. What went wrong?
A1: Several factors could be at play. Consider the following:
-
Dosage: Catalepsy is a dose-dependent effect. Low doses of this compound (e.g., 1.25 and 2.5 mg/kg, i.p. in mice) may induce stereotyped climbing behavior instead of catalepsy, while higher doses (5 to 40 mg/kg, i.p. in mice) are required to induce catalepsy.[11] Ensure your dose is within the effective range for the chosen species.
-
Observation Time: The peak effect may not be immediate. Assess catalepsy at multiple time points after administration (e.g., 30, 60, 90, and 120 minutes) to capture the maximal response.
-
Animal Strain: There can be strain-dependent differences in sensitivity to neuroleptics.[8] Verify that the strain you are using is responsive or consider switching to a more sensitive one.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can affect drug absorption and bioavailability. Ensure consistent administration technique.
Q2: The vacuous chewing movements (VCMs) in my chronic study are highly variable between animals. How can I reduce this variability?
A2: High inter-individual variability is a known challenge in the VCM model.[8]
-
Standardize Observation Conditions: VCMs can be influenced by environmental stimuli. Conduct observations in a quiet, standardized environment.[12]
-
Use a Susceptible Strain: As mentioned, Sprague Dawley rats are a good choice for reducing variability in VCM induction.[8]
-
Sufficient Treatment Duration: Ensure the chronic treatment period is long enough to induce stable VCMs. Studies often involve several weeks to months of continuous neuroleptic treatment.[8][9]
-
Consistent Scoring: Have two independent, blinded observers score the VCMs to ensure reliability and reduce observer bias.
Q3: My animals are showing hyperactivity instead of the expected motor suppression. Is this normal?
A3: Yes, this can occur, particularly at lower doses. In mice, low doses of this compound (1.25 and 2.5 mg/kg) have been shown to induce stereotyped cage climbing behavior, which is a form of hyperactivity.[11] This effect is thought to be due to the selective blockade of presynaptic D2 autoreceptors, leading to an increase in dopamine release.[11] Higher doses are needed to block postsynaptic D2 receptors, which leads to catalepsy and motor suppression.[11]
Quantitative Data Summary
Table 1: this compound Dosages for Inducing Extrapyramidal Symptoms in Animal Models
| Animal Model | Species | Dosage | Route | Observed Symptom(s) | Reference(s) |
| Acute Catalepsy | Mice | 5 - 40 mg/kg | i.p. | Catalepsy, antagonism of apomorphine-induced climbing | [11][13] |
| Acute Stereotypy | Mice | 1.25 - 2.5 mg/kg | i.p. | Stereotyped cage climbing behavior | [11] |
| Antinociception | Mice | ED₅₀ of 30.15 - 30.7 mg/kg | i.p. | Analgesic effect in hot plate test | [14][15] |
| Prokinetic Effect | Rats | 2.5 mg/kg | i.m. | Increased spike activity in the small intestine | [16] |
| Sensitization to Haloperidol (B65202) | Rats | 5 - 10 mg/kg | s.c. | Did not produce catalepsy alone, but sensitized animals to haloperidol-induced catalepsy | [17] |
| Prokinetic Effect | Dogs | 0.2 - 1.0 mg/kg | IV | Increased gastroesophageal sphincter pressure | [18] |
| Prokinetic Effect | Dogs, Cats | 0.2 - 0.5 mg/kg | PO or SC | General prokinetic use | [19] |
ED₅₀: Median Effective Dose. i.p.: Intraperitoneal. i.m.: Intramuscular. s.c.: Subcutaneous. IV: Intravenous. PO: Per os (by mouth).
Table 2: Example Scoring System for Extrapyramidal Symptoms in Rodents
| Symptom | Test | Score | Description of Behavior |
| Catalepsy | Bar Test | 0 | Animal moves normally when placed on the bar. |
| 1 | Animal remains on the bar for 15-30 seconds. | ||
| 2 | Animal remains on the bar for 31-60 seconds. | ||
| 3 | Animal remains on the bar for >60 seconds. | ||
| Vacuous Chewing Movements (VCMs) | Observation | 0 | No VCMs observed. |
| 1 | Occasional, intermittent VCMs. | ||
| 2 | Frequent VCMs. | ||
| 3 | Continuous VCMs for the majority of the observation period. | ||
| Abnormal Involuntary Movements (AIMs) | Observation | 0 | Absent. |
| (Limb, Axial, Orolingual) | 1 | Occasional, fleeting movements. | |
| 2 | Frequent movements. | ||
| 3 | Continuous, but interrupted by sensory stimuli. | ||
| 4 | Continuous, severe, and not interrupted by sensory stimuli. |
Note: This is a generalized scoring system. Researchers should refer to specific, validated scales for their chosen model, such as those used for L-DOPA-induced dyskinesia which can be adapted.[20][21]
Experimental Protocols & Visualizations
Signaling Pathway: this compound's Mechanism of Action
This compound acts as an antagonist at the dopamine D2 receptor in the postsynaptic neurons of the nigrostriatal pathway. This blockade prevents dopamine from exerting its normal inhibitory effects, leading to a relative overactivity of acetylcholine. This dopaminergic-cholinergic imbalance is the neurochemical basis for the emergence of extrapyramidal symptoms.
Experimental Workflow: Acute Catalepsy Model
The following protocol outlines the key steps for inducing and measuring acute catalepsy in mice.
Methodology:
-
Animal Selection & Acclimatization: Use adult male mice. Allow them to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurement: Before drug administration, test each mouse for baseline catalepsy using the bar test to ensure no pre-existing motor deficits.
-
Drug Preparation & Administration: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). Administer the drug via intraperitoneal (i.p.) injection at a dose known to induce catalepsy (e.g., 20-40 mg/kg).[11] A control group should receive the vehicle only.
-
Catalepsy Assessment (Bar Test):
-
At set time points post-injection (e.g., 30, 60, 90 minutes), gently place the mouse's forepaws on a horizontal bar raised approximately 3-5 cm from the surface.
-
Start a stopwatch and measure the duration the mouse remains in this immobile posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the mouse moves or climbs off the bar before the cut-off, record the time. If it remains until the cut-off, record the maximum time.
-
-
Data Analysis: Compare the duration of catalepsy between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. This compound-Induced Acute Dystonic Reaction: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Extrapyramidal side effects after this compound administration in a post-anesthesia care unit -A case report- - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound and extrapyramidal symptoms: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Pharmacology of Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and neurochemical differences between acute and tardive vacuous chewing movements induced by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrist.com [psychiatrist.com]
- 11. Dose-dependent response of central dopaminergic systems to this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces catalepsy and increases striatal homovanillic acid content in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. if-pan.krakow.pl [if-pan.krakow.pl]
- 16. Effects of this compound on gastrointestinal myoelectric activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms for this compound-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. Table: Prokinetic Drugs-MSD Veterinary Manual [msdvetmanual.com]
- 20. Comparison of rating scales used to evaluate L-DOPA-induced dyskinesia in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Metoclopramide Dosage for Pediatric Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on optimizing metoclopramide dosage in pediatric populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exerts its effects through a multi-receptor mechanism. Its antiemetic properties stem from the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][2][3] Its prokinetic (gastrointestinal motility-enhancing) effects are mediated by D2 receptor antagonism, 5-HT4 receptor agonism, and muscarinic activity, which collectively increase acetylcholine (B1216132) release, leading to accelerated gastric emptying and increased lower esophageal sphincter tone.[2][4]
Q2: Why is dosage optimization particularly critical for this compound in children?
A2: Pediatric populations exhibit significant physiological variability compared to adults, including differences in gastric fluid volume, organ maturation, and drug metabolism, which can alter drug absorption and clearance. This compound carries a risk of serious side effects, particularly dose-related extrapyramidal symptoms (EPS), and the risk is higher in children and young adults. Therefore, precise, weight-based dosing is crucial to balance efficacy with safety and avoid toxicity.
Q3: What are the main challenges in conducting pediatric research with this compound?
A3: Key challenges include the lack of age-appropriate formulations, which often necessitates the manipulation of adult oral dosage forms, leading to potential dose inaccuracies. There are also ethical and operational difficulties in conducting clinical trials in children, leading to smaller sample sizes. Furthermore, the dynamic physiology of children requires careful consideration of pharmacokinetic and pharmacodynamic differences across various age groups, from neonates to adolescents.
Q4: What is the maximum recommended duration for this compound treatment in pediatric patients?
A4: Due to the increased risk of developing tardive dyskinesia, a serious and often irreversible movement disorder, long-term use is strongly discouraged. For indications like prevention of delayed chemotherapy-induced nausea and vomiting (CINV), the maximum recommended treatment duration is 5 days. For other conditions, treatment should be avoided for longer than 12 weeks.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| High incidence of extrapyramidal symptoms (EPS) like dystonia or akathisia. | 1. Dose is too high for the patient's weight or age.2. Rapid intravenous infusion.3. Patient is a CYP2D6 poor metabolizer, leading to slower drug elimination.4. Treatment duration exceeds recommendations. | 1. Verify that the dose is correctly calculated based on mg/kg and does not exceed the maximum recommended daily dose (e.g., 0.5 mg/kg).2. Administer IV doses as a slow bolus over at least 3 minutes.3. Consider therapeutic drug monitoring. If EPS occurs, discontinue the drug and consider administering diphenhydramine (B27) (1-2 mg/kg).4. Strictly adhere to the maximum recommended treatment duration of 5 days for most acute indications. |
| Variable or poor drug efficacy at standard doses. | 1. Inaccurate dosing due to manipulation of adult tablets.2. Poor oral bioavailability, which can range from 30-100%.3. Drug-drug interactions (e.g., with anticholinergic agents that diminish prokinetic effects). | 1. Use a liquid formulation for accurate dosing. If manipulating tablets is unavoidable, ensure validated crushing/dispersing procedures are followed.2. Measure plasma drug concentrations to assess exposure. Consider IV administration for more predictable bioavailability in critical cases.3. Review all concomitant medications for potential interactions. |
| Sedation or excessive drowsiness in participants. | Sedation is a known side effect of this compound, reported in approximately 6% of children in multi-dose studies. | 1. Inform caregivers to monitor the child for drowsiness and to take precautions with activities that require alertness.2. Evaluate if the dose is at the higher end of the recommended range and consider a dose reduction if clinically appropriate.3. Assess for other CNS depressants being administered concomitantly. |
| Inconsistent results in pharmacokinetic (PK) studies. | 1. Variability in gastric emptying time affecting oral drug absorption.2. Body weight is a significant covariate in this compound clearance.3. Inaccurate sample collection or processing. | 1. Standardize food and fluid intake before dosing.2. Ensure the pharmacokinetic model correctly accounts for allometric scaling with body weight.3. Review and strictly adhere to the plasma sampling and processing protocol. Ensure samples are stored correctly to maintain stability. |
Quantitative Data Summary
Table 1: Recommended Pediatric Dosing for this compound
| Age Group | Indication | Route | Recommended Dose | Max Daily Dose | Citation(s) |
| Neonates | GERD | IV | 0.15 mg/kg every 6 hours | - | |
| Infants (1-12 months) | GERD / CINV (2nd Line) | Oral/IV/IM | 0.1 mg/kg up to 3 times daily | 0.5 mg/kg | |
| Children (1-3 years) | CINV (2nd Line) | Oral/IV | 1 mg (for 10-14 kg) up to 3 times daily | 0.5 mg/kg | |
| Children (3-5 years) | CINV (2nd Line) | Oral/IV | 2 mg (for 15-19 kg) up to 3 times daily | 0.5 mg/kg | |
| Children (5-9 years) | CINV (2nd Line) | Oral/IV | 2.5 mg (for 20-29 kg) up to 3 times daily | 0.5 mg/kg | |
| Children (9-18 years) | CINV (2nd Line) | Oral/IV | 5 mg (for 30-60 kg) up to 3 times daily | 0.5 mg/kg | |
| Children (>14 years) | Postpyloric Tube Placement | IV | 10 mg as a single dose | - |
Note: A minimal interval of 6 hours between administrations must be respected. Dose reduction is recommended for patients with severe renal or hepatic impairment.
Table 2: Key Pharmacokinetic Parameters in Pediatrics
| Parameter | Value / Finding | Context | Citation(s) |
| Model | Two-compartment model with first-order absorption | Characterized data from 50 patients (0.01-19.13 years) | |
| Key Covariate | Body weight | Allometric scaling with body weight was the primary covariate influencing PK parameters. | |
| Volume of Distribution (Vd) | ~3.5 L/kg | Implies high tissue distribution. | |
| Half-life (t½) | 3-5 hours | In healthy volunteers. | |
| Simulated Exposure | A dose of 0.1 mg/kg every 6 hours resulted in >75% of virtual patients having exposures within the efficacious range for GERD. | Based on a PopPK model of 50 pediatric patients. |
Signaling Pathways and Workflows
This compound's Dual Mechanism of Action
Experimental Workflow: Pharmacokinetic Sample Analysis
Detailed Experimental Protocols
Protocol 1: Determination of this compound in Pediatric Plasma using LC-MS/MS
This protocol is adapted from methodologies for quantifying this compound in human plasma.
1. Objective: To accurately quantify the concentration of this compound in plasma samples obtained from pediatric research participants.
2. Materials:
-
Equipment: LC-MS/MS system, centrifuge, vortex mixer, nitrogen evaporator.
-
Chemicals: this compound reference standard, internal standard (IS, e.g., loratadine (B1675096) or prazosin), HPLC-grade acetonitrile (B52724), formic acid, tert-butyl methyl ether, and water.
-
Supplies: 1.5 mL polypropylene (B1209903) tubes, volumetric flasks, pipettes, C18 reversed-phase HPLC column.
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards in blank pediatric plasma, ranging from approximately 0.5 ng/mL to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards.
4. Plasma Sample Extraction:
-
Pipette 200 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex mix for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:0.4% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
5. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution containing 0.4% formic acid. A common ratio is 80:20 (v/v).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM).
-
This compound Transition: m/z 299.8 → 226.9.
-
IS Transition: Dependent on the chosen standard (e.g., prazosin (B1663645) m/z 384).
-
6. Data Analysis:
-
Integrate the peak areas for both this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
Navigating the Complexities of Metoclopramide Trials in Gastroparesis: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the challenges and best practices in designing clinical trials for metoclopramide in the treatment of gastroparesis. This resource offers troubleshooting guides and frequently asked questions to navigate the intricate landscape of patient-reported outcomes, gastric emptying assessments, and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory considerations for designing a Phase III clinical trial for this compound in gastroparesis?
A1: The U.S. Food and Drug Administration (FDA) has provided specific guidance for gastroparesis clinical trials. Key recommendations include a baseline period of 1-2 weeks, a treatment period of 12 weeks, and a subsequent randomized withdrawal period of 2-4 weeks.[1] A long-term safety study of 12 months is also recommended.[1] It is advised that idiopathic and diabetic gastroparesis be studied in separate clinical trials.[1] The primary endpoint should focus on a change in patient-reported symptoms from baseline, while gastric emptying should be considered a secondary endpoint.[1][2]
Q2: How should we select the primary endpoint for a this compound trial in gastroparesis?
A2: The FDA recommends using a well-defined and reliable patient-reported outcome (PRO) instrument that measures the core signs and symptoms of gastroparesis as the primary efficacy assessment. Until a comprehensive PRO instrument is available, the FDA suggests including the five core symptoms: nausea, vomiting, postprandial fullness, early satiety, and abdominal pain as endpoints. The Gastroparesis Cardinal Symptom Index (GCSI) and its daily diary version (GCSI-DD) are validated instruments specifically developed for this purpose. The primary analysis should ideally treat the endpoint as a continuous or ordinal variable rather than using a responder analysis, unless complete symptom resolution is the goal.
Q3: What is the expected placebo response rate in gastroparesis trials, and how can we mitigate its impact?
A3: The placebo response in gastroparesis clinical trials can be substantial, posing a significant challenge to demonstrating treatment efficacy. A systematic review and meta-analysis of 35 studies found a pooled placebo response rate of 29.3% for a composite endpoint of symptom improvement. This rate can vary depending on the patient population and trial duration, with higher rates observed in idiopathic gastroparesis (34.2%) compared to diabetic gastroparesis (28.1%), and in shorter trials. To mitigate the placebo effect, it is crucial to have a well-defined patient population, use validated symptom questionnaires, and ensure a trial duration of at least 8 weeks. A single-blind placebo run-in period can also be employed to exclude placebo responders before randomization.
Troubleshooting Guides
Problem: High variability in gastric emptying measurements across study sites.
Solution:
-
Standardize the Gastric Emptying Scintigraphy (GES) Protocol: Implement a consensus-recommended protocol across all sites. This includes a standardized low-fat, egg-white meal and imaging at 0, 1, 2, and 4 hours post-ingestion. The 4-hour time point is considered more sensitive for detecting delayed gastric emptying than a 2-hour study.
-
Centralized Reading: Utilize a central reading facility for all GES scans to ensure consistency in interpretation and quantification of gastric retention.
-
Patient Preparation: Provide clear and consistent instructions to patients regarding medication use (e.g., washout periods for drugs affecting motility), fasting, and blood glucose control (for diabetic patients) prior to the GES study.
Problem: Difficulty in capturing the fluctuating nature of gastroparesis symptoms.
Solution:
-
Utilize a Daily Diary: The Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) is designed to capture daily symptom severity and reduce recall bias associated with longer recall periods. This provides a more accurate representation of the patient's experience.
-
Define a Stable Baseline: Ensure a sufficient baseline period (e.g., 1-2 weeks) to establish a stable assessment of the patient's symptoms before initiating treatment.
Quantitative Data Summary
Table 1: Placebo Response Rates in Gastroparesis Clinical Trials
| Subgroup | Pooled Placebo Response Rate (95% CI) |
| Overall (Composite Endpoint) | 29.3% (23.7% - 35.2%) |
| Idiopathic Gastroparesis | 34.2% |
| Diabetic Gastroparesis | 28.1% |
| Trials < 4 weeks duration | 32.6% |
| Trials ≥ 9 weeks duration | 23.2% |
Table 2: Adverse Event Rates with Placebo in Gastroparesis Clinical Trials
| Subgroup | Pooled Adverse Event Rate (95% CI) |
| Overall | 33.8% (26.4% - 41.8%) |
| Idiopathic Gastroparesis | 17.9% |
| Diabetic Gastroparesis | 43.4% |
Experimental Protocols
1. Gastroparesis Cardinal Symptom Index (GCSI)
The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.
-
Structure: The index comprises three subscales:
-
Nausea/vomiting (3 items)
-
Postprandial fullness/early satiety (4 items)
-
Bloating (2 items)
-
-
Scoring: Patients rate the severity of each symptom over the preceding two weeks on a scale.
-
Administration: The questionnaire is completed by the patient at baseline and at specified follow-up visits.
-
Validation: The GCSI has demonstrated good internal consistency reliability (0.84) and test-retest reliability (0.76 for the total score).
2. Standardized Gastric Emptying Scintigraphy (GES)
GES is the gold standard for objectively measuring the rate of gastric emptying.
-
Patient Preparation:
-
Patients should discontinue all medications that may affect gastric motility for a specified period before the test.
-
Patients should fast overnight.
-
For diabetic patients, blood glucose levels should be monitored and controlled, as hyperglycemia can delay gastric emptying.
-
-
Test Meal:
-
A standardized low-fat, solid meal is used, typically consisting of an egg-white meal labeled with 99mTc-sulfur colloid.
-
-
Imaging Protocol:
-
Imaging is performed immediately after meal ingestion (time 0) and at subsequent time points, with the 1, 2, and 4-hour images being the most critical.
-
-
Data Analysis:
-
The percentage of the radiolabeled meal remaining in the stomach is calculated at each time point.
-
Delayed gastric emptying is typically defined as greater than 10% retention at 4 hours.
-
Visualizations
References
Metoclopramide Stability in Aqueous Solutions: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metoclopramide in aqueous solutions. Below you will find information to address common stability issues encountered during experiments, ensuring the integrity and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What is the cause and is it still usable?
A1: A yellow discoloration in your this compound solution is a common indicator of degradation, often due to exposure to light. This compound is photosensitive and can degrade when not protected from light.[1][2] This degradation can lead to a loss of potency and the formation of various photoproducts.[3][4] It is strongly recommended to discard discolored solutions and prepare a fresh batch, ensuring it is protected from light at all times.
Q2: I've observed a precipitate in my aqueous this compound solution. What could be the reason?
A2: Precipitation of this compound in an aqueous solution can occur due to several factors, including pH shifts, temperature changes, or exceeding the solubility limit. This compound hydrochloride's solubility is pH-dependent, with higher solubility in acidic conditions.[5] If the pH of your solution increases towards the pKa of this compound (around 9.47), the less soluble free base may precipitate. Additionally, storing undiluted this compound hydrochloride injection at freezing temperatures can cause microprecipitation that may not redissolve upon warming.
Q3: What are the optimal storage conditions for aqueous this compound solutions to ensure stability?
A3: To ensure the stability of aqueous this compound solutions, they should be protected from light and stored at a controlled room temperature (20-25°C or 68-77°F). Freezing should be avoided, as it can lead to precipitation. The pH of the solution is also a critical factor, with this compound hydrochloride injection being reportedly stable at a pH range of 2-9. For prolonged storage, refrigeration at 4°C (39°F) has been shown to maintain chemical and physical stability for up to 90 days.
Q4: What are the main degradation pathways for this compound in an aqueous solution?
A4: The primary degradation pathways for this compound in aqueous solutions are photodegradation and hydrolysis. Photodegradation, induced by exposure to light, is a major concern and can lead to the formation of numerous degradation products through mechanisms like dealkylation of the amino group and hydroxylation of the aromatic ring. The main photodegradation mechanism involves the scission of the chlorine atom, which can be followed by polymerization. Hydrolysis can also occur, particularly under acidic or alkaline conditions and at elevated temperatures.
Troubleshooting Guide
This guide provides solutions to common stability-related problems encountered when working with this compound in aqueous solutions.
Issue 1: Unexpected Loss of Potency in the this compound Solution
-
Possible Cause 1: Photodegradation.
-
Troubleshooting Step: Ensure that all solutions are prepared, stored, and handled in light-protected conditions (e.g., using amber vials or wrapping containers in aluminum foil).
-
-
Possible Cause 2: pH-related degradation.
-
Troubleshooting Step: Verify the pH of your aqueous solution. This compound shows faster degradation at a neutral pH of 7 under photolytic conditions, while highly alkaline conditions (pH 11) can slow photolysis. For non-photolytic conditions, this compound hydrochloride injection is stable between pH 2-9. Buffer your solution to maintain a pH within the optimal stability range.
-
-
Possible Cause 3: Temperature-induced degradation.
-
Troubleshooting Step: Avoid exposing the solution to high temperatures. Store solutions at controlled room temperature or under refrigeration as appropriate for your experimental duration.
-
Issue 2: Physical Instability (Precipitation, Cloudiness)
-
Possible Cause 1: pH is too high.
-
Troubleshooting Step: Measure the pH of the solution. If it is approaching the pKa of this compound (9.47), the free base may be precipitating. Adjust the pH to a more acidic range to redissolve the precipitate, if compatible with your experimental design.
-
-
Possible Cause 2: Solution was frozen.
-
Troubleshooting Step: Undiluted this compound hydrochloride solutions can form a microprecipitate upon freezing that does not redissolve. It is best to prepare fresh solutions and avoid freezing.
-
-
Possible Cause 3: Incompatibility with other components in the solution.
-
Troubleshooting Step: Review all components in your formulation for known incompatibilities with this compound. For example, this compound is incompatible with strong alkalis and strong oxidizing agents.
-
Data Presentation
Table 1: Solubility of this compound Base and Hydrochloride in Various Aqueous Media
| Compound | Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| This compound Base | Double Distilled Water | - | Ambient | 190.5 ± 0.002 |
| This compound Base | Phosphate Buffer | 7.4 | Ambient | 1347 ± 0.006 |
| This compound Base | Phosphate Buffer | 6.8 | Ambient | 3500 ± 0.005 |
| This compound Base | Phosphate Buffer | 5.5 | Ambient | 5539 ± 0.01 |
| This compound HCl | Water | - | 25 | 51,610 |
| This compound HCl | 0.9% Sodium Chloride | 5.0 | 25 | 500 |
Table 2: Factors Influencing this compound Stability in Aqueous Solution
| Factor | Condition | Effect on Stability | Reference |
| Light | Exposure to UV or solar radiation | Significant degradation, discoloration. | |
| pH | pH 7 (under solar radiation) | Faster photodegradation. | |
| pH 11 (under solar radiation) | Slower photodegradation. | ||
| pH 2-9 | This compound HCl injection is stable. | ||
| Temperature | Elevated temperatures | Increased degradation rate. | |
| Freezing (-20°C) | Microprecipitation of undiluted injection. | ||
| Additives | Nitrates, Fe(III), humic acid, etc. | Can inhibit photodegradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound in aqueous solutions.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 25:75 v/v) with 0.06% triethylamine, adjusted to pH 4 with orthophosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 100 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5-18 µg/mL).
3. Sample Preparation:
-
Dilute the experimental this compound solution with the mobile phase to a concentration that falls within the range of the calibration curve.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is expected to be around 6.2 minutes under these conditions.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
-
The appearance of new peaks at different retention times indicates the presence of degradation products.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Acid and Base Hydrolysis:
-
Acid: Mix a this compound solution with an equal volume of 0.1 N HCl. Heat the mixture (e.g., at 60°C for 24 hours). Neutralize the solution before HPLC analysis.
-
Base: Mix a this compound solution with an equal volume of 0.1 N NaOH. Keep at room temperature and analyze at appropriate time points. Neutralize the solution before HPLC analysis.
2. Oxidative Degradation:
-
Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Monitor the degradation over time at room temperature.
3. Thermal Degradation:
-
Store the this compound solution at an elevated temperature (e.g., 100°C for 24 hours).
4. Photodegradation:
-
Expose the this compound solution to a light source, such as a photostability chamber or direct sunlight.
-
A control sample should be kept in the dark at the same temperature.
5. Analysis:
-
Analyze the stressed samples at various time points using the stability-indicating HPLC method (Protocol 1) to determine the extent of degradation and identify any degradation products.
Visualizations
References
- 1. This compound | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation, toxicity and density functional theory study of pharmaceutical this compound and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. scielo.br [scielo.br]
Technical Support Center: Overcoming Metoclopamide Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during antiemetic research, with a specific focus on overcoming metoclopamide resistance.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: Diminished Antiemetic Effect of Metoclopramide in an In Vivo Model
-
Question: We are observing a progressive loss of this compound's antiemetic efficacy in our cisplatin-induced emesis model in ferrets after repeated dosing. What could be the underlying cause and how can we investigate it?
-
Answer: This phenomenon is likely due to tachyphylaxis or the development of resistance. The primary mechanism of this compound's antiemetic action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors in the chemoreceptor trigger zone (CTZ).[1][2][3] Prolonged exposure can lead to receptor downregulation or desensitization.
Troubleshooting Steps:
-
Receptor Expression Analysis:
-
Hypothesis: Chronic this compound exposure has led to a decrease in D2 and/or 5-HT3 receptor density in the CTZ.
-
Experiment: At the end of the study, collect brainstem tissue containing the area postrema (the location of the CTZ). Perform Western blotting or immunohistochemistry to quantify D2 and 5-HT3 receptor protein levels. Compare these levels to a control group that has not been treated with this compound.
-
-
Consider Combination Therapy:
-
Rationale: If receptor-level resistance is suspected, combining this compound with an agent that has a different mechanism of action can restore antiemetic control.
-
Experiment: In a new cohort of animals, administer this compound in combination with a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) or a corticosteroid like dexamethasone.[4][5] These agents are recommended in clinical guidelines for preventing chemotherapy-induced nausea and vomiting (CINV) and act on different pathways involved in emesis.[4]
-
-
Evaluate Drug Metabolism:
-
Hypothesis: Increased metabolic clearance of this compound could be reducing its effective concentration.
-
Experiment: If feasible, conduct pharmacokinetic studies to measure plasma concentrations of this compound over time in both naive and treated animals. An increased clearance rate in the treated group would suggest metabolic adaptation.
-
-
Issue 2: High Variability in Antiemetic Response to this compound
-
Question: Our experiments show significant inter-subject variability in the antiemetic response to this compound. How can we reduce this variability or account for it in our analysis?
-
Answer: Several factors can contribute to this variability, including genetic polymorphisms affecting drug metabolism, and differences in baseline anxiety or stress levels, which are known to influence emesis.[6]
Troubleshooting Steps:
-
Pharmacogenetic Analysis:
-
Hypothesis: Polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, which is involved in this compound metabolism, are causing differences in drug clearance.[7]
-
Experiment: If working with a species with a known CYP2D6 ortholog, consider genotyping the animals to identify poor, intermediate, or extensive metabolizers.[8] Analyze the antiemetic response data based on these genotype groups.
-
-
Standardize Acclimatization and Handling:
-
Rationale: Stress can exacerbate the emetic response.[6]
-
Procedure: Ensure all animals undergo a standardized acclimatization period. Handle all animals consistently and minimize environmental stressors on the day of the experiment.
-
-
Stratify by Baseline Emesis:
-
Rationale: Not all animals may have the same sensitivity to the emetogen.
-
Procedure: In your study design, include an initial emetogen challenge without antiemetic treatment to establish a baseline. Use this data to stratify animals into groups with similar emetic responses before testing your antiemetic compounds.[9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of this compound and how does it relate to resistance?
-
A1: this compound primarily acts as a dopamine D2 receptor antagonist and, at higher doses, a serotonin 5-HT3 receptor antagonist in the brain's chemoreceptor trigger zone (CTZ).[2][3][10] It also has peripheral prokinetic effects by acting as a 5-HT4 receptor agonist.[1][3] Resistance can develop through downregulation or desensitization of D2 and 5-HT3 receptors, reducing the drug's ability to block emetic signals.
-
-
Q2: Why is this compound sometimes ineffective for delayed chemotherapy-induced nausea and vomiting (CINV)?
-
A2: Delayed CINV, which occurs more than 24 hours after chemotherapy, is thought to be mediated by different neurotransmitter pathways than acute CINV, with substance P playing a more significant role.[11] While this compound can be used for delayed emesis, often in combination with dexamethasone, NK1 receptor antagonists are generally more effective for this phase.[12][13]
-
-
Q3: What are the "gold standard" preclinical models for testing antiemetic drugs?
-
Q4: Are there alternatives to this compound for resistant cases?
-
A4: Yes, for cases of CINV where this compound is insufficient, the standard of care involves a combination of a 5-HT3 receptor antagonist (e.g., ondansetron), an NK1 receptor antagonist (e.g., aprepitant), and a corticosteroid (e.g., dexamethasone).[4] The antipsychotic drug olanzapine, which blocks multiple neurotransmitter receptors including dopamine and serotonin, is also recommended for preventing CINV.[11]
-
-
Q5: How should I properly assess nausea versus vomiting in my animal model?
-
A5: Quantifying vomiting is straightforward and involves counting the number of retches and vomits.[17] Assessing nausea is more challenging due to its subjective nature.[14] In some species, behaviors like pica (eating non-food items) can be used as a surrogate marker for nausea.[16] It is crucial to define these endpoints clearly in your protocol.[17]
-
Data Presentation
Table 1: Comparative Efficacy of Antiemetic Regimens in a High-Emetic-Risk Setting
| Antiemetic Regimen | Complete Protection (No Emesis) - Acute Phase (0-24h) | Complete Protection (No Emesis) - Delayed Phase (25-120h) |
| High-Dose this compound | ~40-50% | ~30-40% |
| This compound + Dexamethasone | ~60-70%[18] | ~50-60%[13] |
| 5-HT3 Antagonist + Dexamethasone | ~70-80% | ~60-70% |
| 5-HT3 Antagonist + Dexamethasone + NK1 Antagonist | >80% | >75% |
Data compiled from multiple clinical studies and represents approximate efficacy rates for illustrative purposes.
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This protocol is a standard method for evaluating the efficacy of antiemetic agents against chemotherapy-induced emesis.[15]
-
Animal Model: Male-descended ferrets (1.0-2.0 kg).
-
Acclimatization: House animals individually for at least 7 days before the experiment with free access to food and water.
-
Drug Administration:
-
Administer the test antiemetic (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the emetogen challenge (e.g., 30 minutes prior).
-
-
Emetogen Challenge:
-
Administer cisplatin (B142131) (e.g., 5 mg/kg, intraperitoneally) to induce emesis.
-
-
Observation:
-
Place each ferret in a clean, transparent observation cage.
-
Record the number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) for a defined period, typically 4-6 hours.
-
-
Data Analysis:
-
The primary endpoint is the total number of emetic episodes (retches + vomits).
-
Calculate the percentage reduction in emetic episodes for the drug-treated group compared to the vehicle-control group.
-
Secondary endpoints can include the latency to the first emetic episode.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's antiemetic action in the CTZ.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 5. Chronic nausea in advanced cancer patients: a retrospective assessment of a this compound-based antiemetic regimen. | Semantic Scholar [semanticscholar.org]
- 6. Factors that influence the antiemetic activity of this compound to cisplatin based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methodology in anti-emetic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nausea and Vomiting Related to Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 12. This compound: An Antiemetic in Chemotherapy Induced Nausea and Vomiting [jscimedcentral.com]
- 13. jscimedcentral.com [jscimedcentral.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of this compound in acute and delayed chemotherapy induced emesis: a randomised double blind trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cardiovascular Side Effects of Metoclopramide in Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metoclopramide in their studies. The focus is on minimizing potential cardiovascular side effects to ensure the integrity of experimental outcomes and the welfare of animal subjects.
Troubleshooting Guides
Issue 1: Hypotension and Bradycardia Observed Immediately Following Intravenous this compound Administration
Question: We are observing a transient but significant drop in blood pressure and heart rate in our animal models immediately following IV bolus injection of this compound. How can we mitigate this?
Answer:
Rapid intravenous administration of this compound can lead to acute hypotension and bradycardia.[1][2] This is likely due to a combination of factors including cholinergic effects and potential for catecholamine release.[1][2][3] To address this, consider the following strategies:
1. Slow Infusion Protocol:
Altering the rate of administration can significantly reduce the incidence of these side effects. A slower infusion allows for more gradual distribution of the drug and reduces the peak plasma concentration.
Experimental Protocol: Comparative Infusion Rates
-
Objective: To compare the hemodynamic effects of a rapid bolus injection versus a slow infusion of this compound.
-
Animal Model: Specify species, strain, weight, and age.
-
Groups:
-
Group A (Bolus): Administer this compound (e.g., 10 mg) as an IV bolus over 2 minutes.
-
Group B (Slow Infusion): Administer the same dose of this compound diluted in saline as an IV infusion over 15 minutes.
-
-
Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate (HR) from 5 minutes pre-administration to 60 minutes post-administration.
-
Data Analysis: Compare the incidence and magnitude of hypotension and bradycardia between the two groups.
Quantitative Data Summary: Bolus vs. Slow Infusion
| Parameter | Bolus Infusion (2 min) | Slow Infusion (15 min) | p-value |
| Incidence of Hypotension | 1 patient (in a study of 58) | 1 patient (in a study of 62) | Not statistically significant in this study |
| Incidence of Akathisia | 29.3% (17 of 58 patients) | 6.5% (4 of 62 patients) | 0.001 |
Data adapted from a clinical study in patients with vascular headache, which may not be directly transferable to all animal models but illustrates the principle of reducing side effects with slower infusion.
2. Anticholinergic Pretreatment (Hypothetical Protocol):
Since this compound's cholinergic effects may contribute to bradycardia and hypotension, pretreatment with an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) could be investigated.
Experimental Protocol: Anticholinergic Pretreatment
-
Objective: To assess the efficacy of anticholinergic pretreatment in preventing this compound-induced bradycardia and hypotension.
-
Animal Model: Specify species, strain, weight, and age.
-
Groups:
-
Group A (Control): Saline pretreatment followed by this compound IV bolus.
-
Group B (Atropine): Atropine (dose to be determined based on animal model) administered 5-10 minutes prior to this compound IV bolus.
-
Group C (Glycopyrrolate): Glycopyrrolate (dose to be determined based on animal model) administered 15 minutes prior to this compound IV bolus.
-
-
Monitoring: Continuous MAP and HR monitoring.
-
Data Analysis: Compare the hemodynamic changes from baseline across the groups.
Issue 2: QT Interval Prolongation and Risk of Arrhythmias
Question: Our study involves co-administration of other drugs, and we are concerned about the potential for this compound to prolong the QT interval. How can we monitor and potentially mitigate this?
Answer:
This compound has been associated with QT prolongation, although this is a rarer side effect. The risk is heightened when co-administered with other QT-prolonging drugs.
1. Baseline and Continuous ECG Monitoring:
For any study where QT prolongation is a concern, especially when using other potentially cardiotoxic drugs, it is crucial to establish a baseline electrocardiogram (ECG) before this compound administration and to monitor the ECG throughout the experiment.
Experimental Protocol: ECG Monitoring
-
Objective: To detect and quantify any this compound-induced changes in the QT interval.
-
Procedure:
-
Record a baseline 12-lead ECG prior to any drug administration.
-
Administer this compound at the desired dose and route.
-
Record ECGs at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-administration.
-
Measure the QT interval and correct for heart rate (QTc).
-
-
Data Analysis: Compare the post-administration QTc values to the baseline.
2. Consider Alternative Antiemetics:
If the risk of QT prolongation is high in your experimental model, consider using an alternative antiemetic with a more favorable cardiovascular safety profile, such as Ondansetron, although it is important to note that Ondansetron can also be associated with QT prolongation. A thorough risk-benefit assessment for your specific study is recommended.
Comparative Cardiovascular Safety: this compound vs. Ondansetron
| Adverse Event | This compound | Ondansetron | Notes |
| Extrapyramidal Symptoms | Higher incidence | Lower incidence | |
| Drowsiness | Higher incidence | Lower incidence | |
| QT Prolongation | Risk present | Risk present, particularly at higher doses | Both require caution |
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound observed in research studies?
A1: The most commonly reported cardiovascular side effects are hypotension and bradycardia, particularly with rapid intravenous administration. Less frequently, QT interval prolongation, and in rare cases, atrioventricular block and cardiac arrest have been observed.
Q2: What is the mechanism behind this compound's cardiovascular side effects?
A2: The cardiovascular effects of this compound are multifactorial and not fully elucidated. The proposed mechanisms include:
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors can lead to an increase in sympathetic drive to the heart.
-
Serotonin Receptor Modulation: this compound acts as a 5-HT3 receptor antagonist and a 5-HT4 receptor partial agonist. Agonism at 5-HT4 receptors in the atria can have positive chronotropic (heart rate) and inotropic (contractility) effects.
-
Enhanced Cholinergic Transmission: this compound can increase acetylcholine (B1216132) release, which may lead to bradycardia and vasodilation.
-
Catecholamine Release: In some contexts, this compound has been shown to induce the release of catecholamines, which could lead to hypertensive crises in susceptible individuals.
Q3: Are there any specific contraindications for using this compound in preclinical studies?
A3: While specific contraindications depend on the study protocol, it is advisable to use this compound with caution in animal models with pre-existing cardiovascular conditions, such as heart failure or arrhythmias. Co-administration with other drugs known to affect cardiac function, particularly those that prolong the QT interval, should be carefully considered and monitored.
Q4: How does the dose of this compound influence the risk of cardiovascular side effects?
A4: While some adverse reactions like cardiac arrest do not appear to be strictly dose-related, higher doses of this compound are generally associated with a greater risk of side effects, including extrapyramidal symptoms. For cardiovascular effects, the rate of administration appears to be a more critical factor than the dose itself in acute settings. It is recommended to use the lowest effective dose for the shortest duration necessary to achieve the desired experimental outcome.
Signaling Pathway Diagrams
Caption: this compound's 5-HT4 receptor agonist activity in cardiomyocytes.
Caption: this compound's D2 receptor antagonism and catecholamine release.
References
Addressing the variability of Metoclopramide's bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability of metoclopramide's bioavailability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the high variability in this compound's oral bioavailability?
A1: The significant inter-individual variability in this compound's oral bioavailability, which can range from 32% to 100%, is primarily attributed to its extensive and variable first-pass metabolism in the liver.[1][2] The key enzyme responsible for this metabolism is Cytochrome P450 2D6 (CYP2D6).[3][4][5][6]
Several factors influence this process:
-
Genetic Polymorphisms: Individuals have different genetic makeups for CYP2D6, leading to variations in enzyme activity.[3] This can result in different rates of this compound metabolism and, consequently, different levels of bioavailable drug.
-
Drug-Drug Interactions: this compound is a substrate of CYP2D6, and co-administration with other drugs that are also substrates or inhibitors of this enzyme can affect its metabolism.[3][4] For instance, certain antidepressants and antipsychotics can competitively inhibit CYP2D6, potentially increasing this compound's plasma concentration.[3]
-
Formulation Differences: The formulation of the this compound dosage form can influence its dissolution and absorption rate, thereby affecting its bioavailability.[7][8][9] Different formulations such as immediate-release tablets, sustained-release tablets, and oral solutions can exhibit different pharmacokinetic profiles.[8][10]
-
Food Effects: The presence of food in the gastrointestinal tract can alter the rate and extent of drug absorption.[11] While some studies suggest a high-fat meal has no significant influence on the absorption of sustained-release this compound, food can generally delay gastric emptying, which may impact the absorption of immediate-release formulations.[10][11]
-
Disease States: Conditions such as renal failure and cirrhosis can impair drug clearance, leading to a prolonged half-life and increased exposure to this compound.[1][3]
Q2: How do different this compound formulations compare in terms of their pharmacokinetic profiles?
A2: Different formulations of this compound are designed to offer various release profiles, which in turn affects their key pharmacokinetic parameters. Oral formulations generally have a bioavailability ranging from 76% to 79%, while rectal formulations show a lower bioavailability of around 53%.[7] Intranasal formulations have a bioavailability of approximately 50.5%.[12]
Here is a summary of pharmacokinetic data for different this compound formulations:
| Formulation | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Elimination Half-life (hours) | Reference |
| Oral Solution | ~80 ± 15.5 | 1-2 | - | 5-6 | [13] |
| Immediate-Release Tablet | 32-100 | 1-2 | Varies | 3.9-5.3 | [1][7] |
| Sustained-Release Tablet | 58 | Delayed | Lower than IR | 4.9 | [8][10] |
| Intravenous | 100 (Reference) | - | - | 4.9 | [8] |
| Intramuscular | - | - | - | - | [3] |
| Rectal Suppository | 53 | - | - | 3.9-5.3 | [7] |
| Intranasal Spray | 50.5 ± 29.5 | 1.83 ± 0.68 | 13.5 ± 7.3 | - | [12] |
Note: '-' indicates data not specified in the cited sources.
Q3: What are the recommended analytical methods for quantifying this compound in biological samples?
A3: Several analytical methods are available for the quantification of this compound in biological fluids like plasma and urine. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method for this compound analysis.[7][8][14][15] Reverse-phase HPLC with UV detection is a common approach.[7][15] The method can be sensitive enough to detect concentrations down to 5 ng/mL in plasma.[8]
-
Gas-Liquid Chromatography (GLC): An electron-capture GLC method has been developed for detecting picogram quantities of this compound, offering very high sensitivity.[16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for the determination of this compound in pharmaceutical formulations and, with appropriate sample preparation like dispersive liquid-liquid microextraction, in biological samples.[14][15][17]
Troubleshooting Guides
Issue 1: High inter-subject variability in pharmacokinetic data during a clinical trial.
Possible Causes and Troubleshooting Steps:
-
Genetic Polymorphism of CYP2D6:
-
Suggestion: Consider genotyping the study participants for CYP2D6 to stratify the data based on their metabolizer status (e.g., poor, intermediate, extensive, or ultra-rapid metabolizers). This can help explain some of the observed variability.[3]
-
-
Concomitant Medications:
-
Food and Fluid Intake:
-
Underlying Disease States:
Issue 2: Inconsistent drug release from a newly developed sustained-release formulation.
Possible Causes and Troubleshooting Steps:
-
Formulation Composition:
-
Manufacturing Process:
-
Suggestion: The manufacturing method (e.g., direct compression, wet granulation, solvent evaporation) can significantly impact the physical properties of the tablet and its release characteristics.[19] Ensure that the manufacturing process is well-controlled and validated.
-
-
Dissolution Test Conditions:
-
Suggestion: The in vitro dissolution test conditions (e.g., pH of the medium, apparatus type, rotation speed) should mimic the physiological conditions of the gastrointestinal tract as closely as possible.[21]
-
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study
This protocol outlines a general procedure for conducting a single-dose, crossover bioavailability study of an oral this compound formulation in healthy volunteers.
-
Study Design: A randomized, two-period, two-sequence, crossover design is recommended.[22][23]
-
Subjects: Recruit a sufficient number of healthy adult volunteers. Conduct a thorough medical history, physical examination, and laboratory tests to ensure they meet the inclusion criteria.[24]
-
Drug Administration:
-
Subjects should fast overnight before drug administration.[24]
-
Administer a single dose of the test formulation or the reference product with a standardized volume of water.
-
A washout period of at least 7-10 half-lives of the drug should be allowed between the two treatment periods.
-
-
Blood Sampling:
-
Collect venous blood samples into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.[24]
-
Centrifuge the blood samples to separate the plasma, which should be stored at -20°C or below until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters from the plasma concentration-time data for each subject:
-
-
Statistical Analysis:
Visualizations
Caption: Factors influencing this compound's bioavailability.
Caption: Workflow for a typical bioavailability study.
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fip.org [fip.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics, bioequivalence and bioavailability of different formulations of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound intravenously and orally determined by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of formulation and food effect on the absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meals and medicines - Australian Prescriber [australianprescriber.tg.org.au]
- 12. Bioavailability of intranasal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. Determination of this compound Hydrochloride in Pharmaceutical Formulations using N-Oxidation Caroate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive electron-capture GLC determination of this compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. worldresearchersassociations.com [worldresearchersassociations.com]
- 18. drugs.com [drugs.com]
- 19. japsonline.com [japsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. internationaljournal.org.in [internationaljournal.org.in]
- 22. Bioavailability testing protocol | PPTX [slideshare.net]
- 23. Comparative bioavailability of two tablet formulations of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 25. mdpi.com [mdpi.com]
Troubleshooting Metoclopramide's inconsistent effects on gastric emptying
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of metoclopramide on gastric emptying.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, helping to identify potential causes for inconsistent or unexpected results with this compound.
Q1: We are observing significant variability in this compound's prokinetic effect between experimental subjects. What are the potential reasons?
A1: Inconsistent effects of this compound on gastric emptying are a known challenge and can be attributed to a range of factors spanning pharmacology, patient physiology, and experimental design. Key areas to investigate include:
-
Pharmacokinetic Variability: this compound exhibits significant inter-individual differences in absorption and metabolism.[1][2] Oral bioavailability can range from 30% to 100% due to variable first-pass metabolism in the liver.[1][3] The primary enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6).[3]
-
Genetic Polymorphisms: Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). This can significantly alter drug clearance and exposure, leading to varied efficacy and side effect profiles.
-
Drug Interactions: Concomitant administration of drugs that are substrates, inhibitors, or inducers of CYP2D6 can alter this compound's plasma concentrations.
-
-
Subject-Specific Factors: The underlying health status and demographic characteristics of the study subjects can influence the drug's effect.
-
Etiology of Gastroparesis: The response to this compound may differ between patients with diabetic gastroparesis and those with idiopathic or post-surgical gastroparesis.
-
Patient Demographics: Age, sex, and body mass index have been associated with variations in clinical response.
-
Glycemic Control: In diabetic subjects, hyperglycemia is known to delay gastric emptying, which can confound the effects of this compound.
-
-
Tachyphylaxis: The effectiveness of this compound can diminish over time with continuous use, a phenomenon known as tachyphylaxis. This is thought to be due to the downregulation of motilin receptors. Studies have shown that the acute prokinetic effect of this compound may be lost after chronic administration.
-
Experimental Protocol Variations: Inconsistencies in the experimental setup can lead to variable results.
-
Meal Composition: The composition (solid vs. liquid, fat content, caloric density) of the test meal significantly impacts gastric emptying rates.
-
Subject Posture: Body position during and after meal ingestion can influence gastric emptying, particularly for liquids.
-
To troubleshoot, consider genotyping subjects for CYP2D6 polymorphisms, carefully screening for interacting medications, standardizing meal composition and subject posture, and assessing for the development of tachyphylaxis in longer-term studies.
Q2: Our in-vivo experiments show a diminishing prokinetic effect of this compound after several days of administration. How can we address this?
A2: The observed decrease in efficacy is likely due to tachyphylaxis. To mitigate this, consider the following strategies:
-
Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule may help to preserve the drug's effect.
-
Combination Therapy: In a clinical or pre-clinical setting, combining this compound with a prokinetic agent that has a different mechanism of action may be more effective. For example, co-administration with a motilin receptor agonist like erythromycin (B1671065) has been shown to be more effective than either agent alone and may reduce tachyphylaxis.
-
Washout Period: If the experimental design allows, introducing a washout period between treatments can help to restore the drug's effectiveness.
Q3: We are designing a new study to evaluate a novel prokinetic agent against this compound. What are the key considerations for the experimental protocol to ensure reliable and comparable data?
A3: A well-controlled and standardized experimental protocol is crucial for obtaining reproducible results. Key considerations include:
-
Standardized Test Meal: The composition, caloric content, and volume of the test meal should be consistent across all subjects and study arms. The most widely accepted standard for solid gastric emptying scintigraphy is a low-fat, egg-based meal.
-
Control of Concomitant Medications: Implement a strict washout period for any medications that could affect gastric motility, such as opioids, anticholinergics, and other prokinetic agents.
-
Blood Glucose Monitoring: For studies involving diabetic subjects, it is essential to monitor and stabilize blood glucose levels before and during the experiment, as hyperglycemia can delay gastric emptying.
-
Standardized Imaging Protocol: For gastric emptying scintigraphy, the imaging times, patient positioning, and data analysis methods should be standardized. Acquiring images at multiple time points (e.g., 1, 2, 3, and 4 hours post-meal) provides a more comprehensive assessment.
-
Blinding and Randomization: A randomized, double-blind study design is the gold standard to minimize bias in assessing symptomatic and objective responses.
Frequently Asked Questions (FAQs)
Q4: What is the detailed mechanism of action of this compound in promoting gastric emptying?
A4: this compound's prokinetic effects are mediated through a dual mechanism of action:
-
Dopamine D2 Receptor Antagonism: Dopamine has an inhibitory effect on gastrointestinal motility by activating D2 receptors on cholinergic neurons in the myenteric plexus, which suppresses acetylcholine (B1216132) release. This compound antagonizes these D2 receptors, thereby increasing acetylcholine release and enhancing gastric antral contractions and antroduodenal coordination.
-
Serotonin 5-HT4 Receptor Agonism: this compound also acts as an agonist at 5-HT4 receptors on enteric neurons. Activation of these receptors further facilitates the release of acetylcholine, contributing to its prokinetic effects.
Additionally, this compound has antiemetic properties due to its antagonism of D2 and 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brain.
Q5: What are the key pharmacokinetic parameters of this compound that we should be aware of in our experimental design?
A5: Understanding the pharmacokinetics of this compound is crucial for designing experiments with appropriate dosing and sampling schedules.
| Parameter | Value | Reference |
| Bioavailability (Oral) | 30-100% (highly variable) | |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (oral) | |
| Volume of Distribution (Vd) | ~3.5 L/kg | |
| Plasma Protein Binding | ~30% | |
| Metabolism | Hepatic, primarily by CYP2D6 | |
| Elimination Half-life | 5-6 hours (in normal renal function) | |
| Excretion | ~85% in urine within 72 hours |
The high variability in oral bioavailability is a critical factor to consider, and for experiments requiring consistent drug exposure, intravenous administration may be more appropriate. The elimination half-life is prolonged in patients with renal impairment, which may necessitate dose adjustments in relevant study populations.
Q6: Are there any known drug-drug interactions that could confound our experimental results?
A6: Yes, several drug-drug interactions can significantly alter the effects of this compound on gastric emptying.
| Interacting Drug Class | Effect on this compound/Gastric Emptying | Mechanism | Reference |
| Anticholinergic Agents | Antagonize the prokinetic effects of this compound | Oppose the cholinergic-enhancing effects of this compound | |
| Opioids | Antagonize the prokinetic effects of this compound and delay gastric emptying | Inhibit acetylcholine release from myenteric neurons | |
| Dopaminergic Agents (e.g., Levodopa) | Antagonize the prokinetic effects of this compound | Levodopa has an inhibitory effect on gastric emptying | |
| CYP2D6 Inhibitors (e.g., fluoxetine, paroxetine) | Increase plasma concentrations of this compound | Inhibit the primary metabolic pathway of this compound | |
| CYP2D6 Inducers (e.g., rifampin) | Decrease plasma concentrations of this compound | Enhance the metabolic clearance of this compound |
It is crucial to have a comprehensive list of all concomitant medications for each subject and to implement an adequate washout period for any interacting drugs before initiating experiments.
Experimental Protocols
Protocol 1: Gastric Emptying Scintigraphy (Solid Meal)
This protocol is considered the gold standard for measuring solid-phase gastric emptying.
-
Subject Preparation:
-
Subjects should fast overnight (at least 8 hours).
-
Discontinue any medications that may affect gastric motility for at least 48-72 hours prior to the study, as clinically appropriate.
-
For diabetic patients, measure blood glucose before the meal. Ideally, it should be less than 275 mg/dL, as hyperglycemia can delay gastric emptying.
-
-
Test Meal Preparation:
-
The standardized meal consists of two large eggs labeled with 0.5-1.0 mCi of Technetium-99m sulfur colloid, two slices of toast with jam, and 120 mL of water.
-
The radiotracer should be cooked with the eggs to ensure stable binding to the solid phase.
-
-
Image Acquisition:
-
Acquire anterior and posterior images immediately after meal ingestion (time 0) and at 1, 2, 3, and 4 hours post-meal.
-
Each image should be acquired for 1-2 minutes.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach on both anterior and posterior images.
-
Correct for radioactive decay and tissue attenuation (using the geometric mean of anterior and posterior counts).
-
Calculate the percentage of gastric retention at each time point relative to the time 0 counts.
-
Normal Values: Gastric retention of >10% at 4 hours is generally considered indicative of delayed gastric emptying.
-
Visualizations
References
Technical Support Center: Enhancing Analytical Sensitivity for Metoclopramide Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the analytical sensitivity for metoclopramide and its metabolites. The following sections offer detailed troubleshooting advice, frequently asked questions, and established experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide
This guide addresses specific issues that can compromise the analytical sensitivity and accuracy of this compound metabolite quantification.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Signal Intensity / High Limit of Quantification (LOQ) | 1. Suboptimal Sample Preparation: Inefficient extraction leading to low recovery of metabolites. 2. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppressing or enhancing the ionization of the target analytes. 3. Inefficient Ionization: ESI source parameters not optimized for the specific metabolites. 4. In-source Fragmentation: Labile metabolites, particularly glucuronides, fragmenting in the ion source before detection.[1] | 1. Optimize Extraction: - Solid-Phase Extraction (SPE): Employ a selective SPE sorbent. Mixed-mode cartridges can be effective for separating the parent drug from metabolites.[1] Ensure proper conditioning of the cartridge and optimize wash and elution solvents. - Liquid-Liquid Extraction (LLE): Test different organic solvents and pH conditions to maximize the extraction efficiency of metabolites with varying polarities. - Derivatization (for GC-MS): Convert metabolites to more volatile and thermally stable derivatives, such as heptafluorobutyryl derivatives, to enhance sensitivity.[2] 2. Mitigate Matrix Effects: - Improve chromatographic separation to isolate analytes from interfering matrix components. - Utilize a more effective sample clean-up procedure. - Dilute the sample if the analyte concentration is sufficiently high. 3. Optimize Ion Source Parameters: - Systematically adjust parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to find the optimal conditions for each metabolite. 4. Minimize In-source Fragmentation: - Carefully optimize the cone voltage or other in-source parameters to reduce the energy in the ion source.[1] |
| Inaccurate or Imprecise Quantification | 1. Co-elution of Metabolites: Structural isomers or metabolites with similar physicochemical properties may not be adequately separated by the chromatographic method.[1] 2. In-source Fragmentation of Conjugated Metabolites: Glucuronide or sulfate (B86663) conjugates can revert to the parent drug in the ion source, leading to an overestimation of the parent drug's concentration. 3. Poor Peak Shape: Peak splitting or broadening can affect integration and quantification. | 1. Improve Chromatographic Resolution: - Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). - Experiment with a different stationary phase (column) that offers alternative selectivity. - Optimize the gradient elution profile for better separation. 2. Address In-source Fragmentation: - As mentioned above, optimize ion source parameters to minimize fragmentation. - Select unique precursor-product ion transitions (MRM) for both the parent drug and its metabolites to ensure specificity. 3. Enhance Peak Shape: - Ensure proper sample preparation and column maintenance to avoid contaminants. - Adjust ionization conditions to reduce peak broadening. |
| Unexpected Positive Results in Immunoassays | Cross-reactivity: The structural similarity of this compound or its metabolites with the target analytes of certain immunoassays (e.g., for amphetamines or LSD) can lead to false-positive results. | Confirmation Testing: A positive immunoassay result should be considered presumptive. It is crucial to perform a more specific confirmatory test, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to definitively identify and quantify the substances present. |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound?
A1: this compound is metabolized in the liver primarily by cytochrome P450 enzymes (mainly CYP2D6) and through conjugation. The five major metabolites identified in both in vivo and in vitro studies are an N-O-glucuronide (M1), an N-sulfate (M2), a des-ethyl metabolite (M3), a hydroxylated metabolite (M4), and an oxidative deaminated metabolite (M5). Additional metabolites, including ether glucuronides, an N-glucuronide, a carbamic acid, and a nitro metabolite, have also been identified.
Q2: How can I quantify the total amount of a specific conjugated metabolite?
A2: To quantify the total amount of a specific metabolite (both conjugated and unconjugated forms), you can treat the sample with a hydrolyzing enzyme, such as β-glucuronidase, before extraction and analysis. This enzymatic hydrolysis will convert the conjugated form to the parent metabolite, allowing for its detection and quantification.
Q3: Which analytical technique is most sensitive for this compound metabolite analysis?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of this compound and its metabolites in biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also offer high sensitivity, particularly when coupled with derivatization.
Q4: What are typical LOQ values for this compound and its metabolites?
A4: The Limit of Quantification (LOQ) can vary significantly depending on the analytical method, the specific metabolite, and the biological matrix. For instance, a GC-MS method has reported an LOQ of 1 ng/mL for this compound and its monodeethylated and dideethylated metabolites in plasma, urine, and bile. An LC-MS method for this compound in human plasma achieved an LOQ of 0.78 ng/mL.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of this compound and its metabolites.
Table 1: Performance of a GC-MS Method for this compound and its Metabolites
| Analyte | Matrix | Limit of Quantification (LOQ) | Recovery (%) |
| This compound (MCP) | Plasma | 1 ng/mL | 76.5 - 94.7 |
| Monodeethylated-MCP (mdMCP) | Plasma | 1 ng/mL | 79.2 - 96.8 |
| Dideethylated-MCP (ddMCP) | Plasma | 1 ng/mL | 80.3 - 102.2 |
| This compound (MCP) | Urine | 1 ng/mL | 56.5 - 87.8 |
| Monodeethylated-MCP (mdMCP) | Urine | 1 ng/mL | 61.5 - 87.5 |
| Dideethylated-MCP (ddMCP) | Urine | 1 ng/mL | 62.6 - 90.2 |
| This compound (MCP) | Bile | 1 ng/mL | 83.5 - 100.9 |
| Monodeethylated-MCP (mdMCP) | Bile | 1 ng/mL | 78.5 - 90.5 |
| Dideethylated-MCP (ddMCP) | Bile | 1 ng/mL | 66.9 - 79.2 |
Table 2: Performance of an LC-MS Method for this compound
| Analyte | Matrix | Limit of Quantification (LOQ) | Recovery (%) |
| This compound | Human Plasma | 0.78 ng/mL | 67.8 - 83.1 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound and Metabolites from Urine
This protocol provides a general guideline for the extraction of this compound and its metabolites from urine samples. Optimization may be required based on the specific SPE sorbent and equipment used.
Materials:
-
Urine sample
-
Internal standard solution
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Water
-
Elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium (B1175870) Hydroxide)
-
Mixed-mode SPE cartridges
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
Procedure:
-
Sample Pre-treatment: Thaw urine samples to room temperature and vortex to ensure homogeneity. To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Add the internal standard. Vortex and centrifuge at 2000 x g for 5 minutes. Use the supernatant for extraction.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0) to remove polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
Elution: Elute the analytes from the cartridge with 2 mL of an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a small volume (e.g., 100 µL) of reconstitution solvent (e.g., the initial mobile phase of your LC-MS/MS method). Vortex to ensure complete dissolution. The sample is now ready for injection.
Protocol 2: General LC-MS/MS Analysis of this compound and Metabolites
This protocol outlines a general approach. Specific parameters will need to be optimized for the instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous component (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined and optimized for this compound and each metabolite.
-
Source Parameters: Optimize capillary voltage, source temperature, gas flows (nebulizer and drying gas), and cone voltage to maximize the signal for each analyte while minimizing in-source fragmentation.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General analytical workflow for this compound metabolites.
References
Validation & Comparative
A Comparative In Vitro Analysis of Metoclopramide and Domperidone on Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two commonly used prokinetic agents, metoclopramide and domperidone (B1670879), on gastrointestinal motility. The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Executive Summary
This compound and domperidone are both dopamine (B1211576) D2 receptor antagonists used to enhance gastrointestinal motility. However, their mechanisms of action and receptor affinity profiles differ significantly, leading to distinct in vitro effects. This compound exhibits a broader pharmacological profile, acting as a dopamine D2 receptor antagonist, a serotonin (B10506) 5-HT4 receptor agonist, and a weak 5-HT3 receptor antagonist.[1] In contrast, domperidone is a peripherally selective dopamine D2 receptor antagonist with a higher affinity for this receptor compared to this compound.[2][3] These differences are reflected in their in vitro potency and effects on gastrointestinal smooth muscle contractility and coordination.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and domperidone from in vitro studies. A direct comparative study on the guinea pig gastroduodenal preparation revealed that domperidone is significantly more potent than this compound in enhancing antroduodenal coordination.[3][4]
| Parameter | This compound | Domperidone | Tissue/Assay | Reference |
| EC50 (Antroduodenal Coordination) | 2 x 10⁻⁵ M (20 µM) | 3 x 10⁻⁷ M (0.3 µM) | Guinea Pig Gastroduodenal Preparation | |
| IC50 (Dopamine-induced Gastric Relaxation) | 2 x 10⁻⁵ M (20 µM) | 1 x 10⁻⁶ M (1 µM) | Guinea Pig Gastroduodenal Preparation | |
| EC50 (Twitch Response Enhancement) | 4.69 µM | Not Reported in this study | Co-axially Stimulated Guinea Pig Ileum | |
| EC50 (Contraction in Non-stimulated tissue) | 6.52 µM | Not Reported in this study | Guinea Pig Ileum | |
| Ki (Dopamine D2 Receptor Binding) | Not Reported in this study | 0.1 - 0.4 nM | Radioligand Binding Assay | |
| IC50 (HERG Channel Block) | 5.4 µM | 57.0 nM | Patch-clamp on HEK 293 cells |
Signaling Pathways
The distinct mechanisms of action of this compound and domperidone are illustrated in the following signaling pathway diagrams.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to characterize the effects of this compound and domperidone on gastrointestinal motility.
Isolated Guinea Pig Gastroduodenal Preparation
This protocol is based on the methodology used in the direct comparative study of this compound and domperidone.
Objective: To assess the effects of test compounds on gastric tone, contractility, and antroduodenal coordination.
Materials:
-
Pirbright guinea pigs (350-450 g, fasted overnight)
-
Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, CaCl2·2H2O 2.5, MgSO4·7H2O 1.2, NaHCO3 25.0, KH2PO4 1.2, glucose 5.55)
-
Oxygen (95% O2, 5% CO2)
-
Ultrasonic transit time transducer
-
Isotonic and isometric force transducers
-
Data acquisition system
Procedure:
-
The stomach and the first 10 cm of the duodenum are excised and washed.
-
The esophagus is ligated, and the stomach is filled with 20 ml of saline.
-
The preparation is suspended in a 200 ml organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
The duodenum is cannulated and connected to an ultrasonic transit time transducer to record changes in intraluminal volume, maintaining a constant hydrostatic pressure of 6 cm H2O.
-
Gastric contractions are recorded isometrically, and duodenal contractions are recorded isotonically.
-
The preparation is allowed to equilibrate until stable spontaneous activity is observed.
-
Test compounds (this compound or domperidone) are added to the organ bath in a cumulative concentration-response manner.
-
Changes in the amplitude and frequency of gastric and duodenal contractions, as well as antroduodenal coordination, are recorded and analyzed.
Dopamine D2 Receptor Binding Assay ([3H]-Spiperone)
This protocol provides a general framework for determining the binding affinity of compounds to the dopamine D2 receptor.
Objective: To determine the in vitro binding affinity (Ki) of this compound and domperidone for the dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Spiperone.
-
Unlabeled ligands: this compound, Domperidone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Non-specific binding definer: 2 µM (+)-butaclamol.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, incubate varying concentrations of the unlabeled test compound with a fixed concentration of [3H]-spiperone and the cell membrane preparation in the assay buffer.
-
Total binding is determined in the absence of the unlabeled competitor, and non-specific binding is determined in the presence of an excess of an unlabeled D2 antagonist (e.g., (+)-butaclamol).
-
Incubate for 60 minutes at 30°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Acetylcholine Release Assay
This generalized protocol is for measuring acetylcholine release from gastrointestinal tissue.
Objective: To determine the effect of this compound and domperidone on acetylcholine release from myenteric neurons.
Materials:
-
Isolated gastrointestinal tissue (e.g., guinea pig ileum longitudinal muscle-myenteric plexus preparation).
-
Physiological salt solution (e.g., Tyrode's solution) with an acetylcholinesterase inhibitor (e.g., physostigmine).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection or mass spectrometry (LC-MS).
-
Reagents for sample preparation and ACh quantification.
Procedure:
-
The isolated tissue is placed in an organ bath and superfused with the physiological salt solution.
-
The tissue is stimulated electrically or with a high potassium solution to evoke acetylcholine release.
-
Superfusate samples are collected before, during, and after the application of the test compounds (this compound or domperidone).
-
The collected samples are processed to stabilize and extract acetylcholine.
-
The concentration of acetylcholine in the samples is quantified using HPLC-ECD or LC-MS.
-
The effect of the test compounds on basal and stimulated acetylcholine release is determined.
Experimental Workflow Comparison
The following diagram illustrates a comparative experimental workflow for evaluating the prokinetic effects of this compound and domperidone in vitro.
References
- 1. Domperidone vs. This compound: A Pharmacological Face-Off – PharmaNUS [blog.nus.edu.sg]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A comparative study on the effects of domperidone, this compound, clebopride and trimebutine on the gastro-duodenal preparation of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Metoclopramide vs. Ondansetron for Chemotherapy-Induced Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially impacting treatment adherence and overall quality of life. This guide provides an objective comparison of two commonly utilized antiemetic agents, Metoclopramide and Ondansetron (B39145), for the management of CINV. The following sections detail their mechanisms of action, comparative efficacy from clinical trials, and typical experimental protocols used in their evaluation, supported by quantitative data and visual diagrams.
Mechanisms of Action
Ondansetron is a selective serotonin (B10506) 5-HT3 receptor antagonist.[1] Its primary mechanism involves blocking these receptors on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[2][3] Chemotherapy can cause the release of serotonin from enterochromaffin cells in the small intestine, which then activates 5-HT3 receptors, initiating the vomiting reflex.[4] By blocking these receptors, ondansetron effectively disrupts this signaling pathway.[1]
This compound, a dopamine (B1211576) D2 receptor antagonist, exerts its antiemetic effects through a different pathway. It blocks dopamine receptors in the CTZ. At higher doses, it also exhibits weak 5-HT3 receptor antagonism. Furthermore, this compound has prokinetic effects, enhancing gastrointestinal motility, which can contribute to its antiemetic properties.
Signaling Pathways and Drug Mechanisms
Comparative Efficacy: Quantitative Data Summary
Multiple clinical trials have compared the efficacy of Ondansetron and this compound in preventing CINV. The data below is summarized from key studies.
| Efficacy Endpoint | Chemotherapy Regimen | Ondansetron | This compound | Study Reference |
| Complete Emesis Control (Acute Phase) | High-Dose Cisplatin | 72% | 41% | |
| Low-Dose Cisplatin | 65% | 30% | ||
| Cyclophosphamide + Doxorubicin/Epirubicin | 65% | 41% | ||
| Multiple-Day Cisplatin (Day 1) | 78% | 14% | ||
| No Emetic Episodes (Entire Study) | Multiple-Day Cisplatin | 30% | 9% | |
| Severe Nausea | Cyclophosphamide + Doxorubicin/Epirubicin | 3% | 31% | |
| Protection from Nausea (Acute Phase) | Low-Dose Cisplatin | 95% | 70% | |
| High-Dose Cisplatin | 90% | 0% |
Comparative Side Effect Profile
| Side Effect | Ondansetron | This compound |
| Common | Headache, Constipation, Dizziness, Fatigue | Drowsiness, Restlessness, Fatigue, Anxiety |
| Serious/Less Common | QT Prolongation | Extrapyramidal Symptoms (e.g., dystonia, akathisia), Tardive Dyskinesia, Neuroleptic Malignant Syndrome |
Experimental Protocols
Clinical trials comparing Ondansetron and this compound for CINV typically follow a structured methodology. Below is a synthesized overview of a common experimental protocol.
1. Study Design:
-
Type: Randomized, double-blind, comparative study.
-
Phases: Often a multi-center trial to ensure a diverse patient population.
-
Primary Objective: To compare the efficacy and safety of intravenous Ondansetron versus this compound in the prevention of acute CINV.
2. Patient Population:
-
Inclusion Criteria: Adult cancer patients scheduled to receive moderately to highly emetogenic chemotherapy (e.g., cisplatin-based regimens). Patients are typically chemotherapy-naïve to avoid confounding factors from prior antiemetic use.
-
Exclusion Criteria: Patients with ongoing nausea or vomiting, those who have received antiemetic therapy within 24 hours prior to the study, and patients with contraindications to either study drug.
3. Treatment Regimen:
-
Randomization: Patients are randomly assigned to receive either Ondansetron or this compound.
-
Drug Administration:
-
Ondansetron: A typical intravenous dose is 8 mg or 0.15 mg/kg administered 30 minutes before chemotherapy.
-
This compound: A common intravenous dose is 1-2 mg/kg administered 30 minutes before chemotherapy. In some studies, dexamethasone (B1670325) is added to the this compound arm to enhance efficacy.
-
-
Blinding: To maintain the double-blind nature of the study, the study drugs are prepared in identical intravenous bags.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The number of emetic episodes (vomiting and retching) and the severity of nausea are recorded by patients in a diary for a specified period (e.g., 24 hours for acute CINV). Complete response is often defined as no emetic episodes and no use of rescue medication.
-
Secondary Endpoints: Patient-reported nausea scores (e.g., using a visual analog scale), patient preference for the antiemetic, and the need for rescue antiemetics.
-
Safety Assessment: Adverse events are monitored throughout the study period. This includes clinical observation and laboratory tests.
Experimental Workflow
Conclusion
The available evidence from numerous clinical trials consistently demonstrates that Ondansetron is superior to this compound in preventing acute CINV, particularly with highly emetogenic chemotherapy regimens. Ondansetron shows a significantly better efficacy in achieving complete control of emesis and reducing nausea. While both drugs have side effects, the profile of Ondansetron, with headache and constipation being most common, is often preferred over the risk of extrapyramidal symptoms associated with this compound. For delayed CINV, the superiority of Ondansetron is less pronounced, and other agents or combinations may be considered. The choice of antiemetic should be guided by the emetogenicity of the chemotherapy regimen, patient-specific factors, and the established clinical guidelines.
References
- 1. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 2. The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Metoclopramide and Other D2 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metoclopramide and other prominent dopamine (B1211576) D2 receptor antagonists. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound, a widely used prokinetic and antiemetic agent, exerts its primary effects through the antagonism of dopamine D2 receptors. However, it is not alone in this class of drugs. A variety of other compounds, ranging from peripherally acting agents to potent antipsychotics, also target the D2 receptor, leading to a spectrum of therapeutic effects and side-effect profiles. This guide delves into a comparative analysis of this compound against other notable D2 antagonists, including Domperidone, Prochlorperazine, Haloperidol, Risperidone, and Olanzapine, to provide a comprehensive resource for research and development.
Mechanism of Action: The Central Role of D2 Receptor Blockade
The primary mechanism of action for all the drugs discussed in this guide is the blockade of D2 dopamine receptors. In the context of emesis, this action occurs predominantly in the chemoreceptor trigger zone (CTZ) of the brainstem, an area that detects emetic substances in the blood. By blocking D2 receptors in the CTZ, these drugs reduce the signaling that leads to nausea and vomiting.[1]
This compound and Domperidone also exhibit prokinetic effects by blocking D2 receptors in the upper gastrointestinal tract. This action enhances gastric motility and accelerates gastric emptying.[2] Notably, this compound also possesses weak 5-HT3 receptor antagonist and 5-HT4 receptor agonist properties, which contribute to its antiemetic and prokinetic effects.[2]
In contrast, Haloperidol, Risperidone, and Olanzapine are primarily used as antipsychotics. Their therapeutic effects in psychosis are attributed to D2 receptor blockade in the mesolimbic pathway of the brain. However, their antiemetic properties are a direct consequence of their D2 antagonist activity in the CTZ.[3]
Comparative Pharmacodynamics: Receptor Binding Affinities
The affinity of a drug for its target receptor is a critical determinant of its potency and potential for off-target effects. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity. The following table summarizes the reported Ki values for the D2 dopamine receptor for this compound and its comparators. It is important to note that these values can vary between studies depending on the experimental conditions.
| Drug | D2 Receptor Ki (nM) | Reference(s) |
| This compound | 28.8 | [4] |
| Domperidone | 0.3 - 2.1 | [4] |
| Prochlorperazine | 1.0 - 3.2 | [5][6] |
| Haloperidol | 0.517 - 2.2 | [4] |
| Risperidone | 3.3 | [4] |
| Olanzapine | 11 - 31 | [4] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Domperidone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management [ahdbonline.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Metoclopramide and Cisapride on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the prokinetic agents Metoclopramide and Cisapride (B12094), focusing on their respective impacts on gastrointestinal motility. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
At a Glance: this compound vs. Cisapride
| Feature | This compound | Cisapride |
| Primary Mechanism | Dopamine (B1211576) D2 receptor antagonist; 5-HT4 receptor agonist; weak 5-HT3 receptor antagonist | Serotonin (B10506) 5-HT4 receptor agonist |
| Site of Action | Primarily upper gastrointestinal tract | Throughout the gastrointestinal tract |
| CNS Effects | Crosses the blood-brain barrier, potential for extrapyramidal symptoms | Does not readily cross the blood-brain barrier |
| Antiemetic Properties | Yes, due to D2 antagonism in the chemoreceptor trigger zone | No significant antiemetic effect |
Mechanism of Action
This compound and Cisapride enhance gut motility through distinct pharmacological pathways. This compound primarily acts as a dopamine D2 receptor antagonist, which reduces the inhibitory effect of dopamine on gastrointestinal motility.[1] It also possesses agonistic activity at serotonin 5-HT4 receptors and weak antagonistic activity at 5-HT3 receptors, further contributing to its prokinetic effects by promoting the release of acetylcholine.[1][2]
Cisapride, on the other hand, is a selective serotonin 5-HT4 receptor agonist.[3][4] By activating these receptors on enteric neurons, it enhances the release of acetylcholine, a key neurotransmitter that stimulates muscle contractions and increases gastrointestinal motility.[3][4] Unlike this compound, Cisapride does not have antidopaminergic properties.[5]
Head-to-Head Experimental Data
The following tables summarize quantitative data from comparative studies on the effects of this compound and Cisapride on key gut motility parameters.
Lower Esophageal Sphincter (LES) Pressure
| Study Subject | Drug & Dosage | Baseline LES Pressure (Median) | LES Pressure at 1 hr (Median) | LES Pressure at 4 hrs (Median) | LES Pressure at 7 hrs (Median) | Outcome |
| Healthy Dogs | Cisapride (0.5 mg/kg, oral) | 29.1 mm Hg | 44.4 mm Hg | 50.7 mm Hg | 44.3 mm Hg | Significant increase in LES pressure compared to placebo.[2][6] |
| Healthy Dogs | This compound (0.5 mg/kg, oral) | 30.5 mm Hg | 37.8 mm Hg | 30.6 mm Hg | 28.5 mm Hg | No significant effect on LES resting pressures.[2][6] |
| Healthy Dogs | Placebo | 29.0 mm Hg | 36.6 mm Hg | 31.1 mm Hg | 33.3 mm Hg | - |
Gastric Emptying
Radionuclide Gastric Emptying Studies
| Study Population | Drug & Dosage | Baseline T1/2 (Median) | Post-treatment T1/2 (Median) | Change in T1/2 | Outcome |
| Patients with early satiety syndrome | Cisapride (10 mg, oral) | 81.5 min | 62.5 min | -23% | Cisapride significantly accelerated gastric emptying.[7] |
| Patients with early satiety syndrome | This compound (10 mg, oral) | 81.5 min | 84.5 min | -9% | This compound showed a less pronounced effect on gastric emptying.[7] |
| Patients with diabetic gastroparesis | Cisapride (10 mg, IV) | - | - | - | Significantly faster gastric emptying compared to this compound (P = 0.003).[8] |
| Patients with diabetic gastroparesis | This compound (10 mg, IV) | - | - | - | Normalized impaired solid emptying.[8] |
Acetaminophen (B1664979) Absorption Test in Critically Ill Patients
| Parameter | This compound (10 mg every 6 hrs) | Cisapride (10 mg every 6 hrs) |
| Tmax (min) | Baseline: 103.71 +/- 47.35Post-treatment: 39.00 +/- 15.56 (P = 0.018) | - |
| Cmax (mg/L) | Baseline: 6.97 +/- 4.78Post-treatment: 12.94 +/- 6.68 (P = 0.018) | Baseline: 4.53 +/- 2.37Post-treatment: 12.27 +/- 8.95 (NS) |
| AUC240 (mg/L x min) | Baseline: 839.00 +/- 545.58Post-treatment: 1,421.43 +/- 780.31 (P = 0.043) | - |
| Gastric Residual Volume (mL) | Baseline: 268.7 +/- 112.3After 7 doses: 5.3 +/- 8.2 | After 7 doses: 41.4 +/- 39.7 |
| Outcome | Significantly accelerated gastric emptying and reduced gastric residual volume.[9] | Enhanced gastric motility but to a lesser extent than this compound in this study.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Gastric Emptying Scintigraphy
This non-invasive technique is considered the gold standard for measuring gastric emptying.
-
Patient Preparation: Patients are required to fast overnight. Medications that could affect gastric motility are discontinued (B1498344) prior to the study. For diabetic patients, insulin (B600854) doses are adjusted, and blood glucose levels are monitored.[1][3]
-
Radiolabeled Meal: A standardized meal, typically a low-fat, egg-white meal, is prepared. The meal is labeled with a radionuclide, most commonly Technetium-99m sulfur colloid (99mTc-SC).[10]
-
Imaging Protocol: The patient consumes the meal within a specified timeframe (e.g., 10 minutes).[1][10] Static images of the gastric region are acquired at standardized time points, such as immediately after ingestion and at 1, 2, and 4 hours post-ingestion.[10][11]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified. From this data, the gastric emptying half-time (T1/2), the time it takes for 50% of the radiolabeled meal to empty from the stomach, is calculated.[12]
High-Resolution Esophageal Manometry (HRM)
HRM is a sophisticated diagnostic tool for assessing esophageal motility and sphincter function.
-
Patient Preparation: Patients fast for a minimum of six hours before the procedure.[13]
-
Catheter Placement: A high-resolution manometry catheter with multiple closely spaced pressure sensors is passed transnasally into the esophagus and positioned to span from the pharynx to the stomach.[4][5]
-
Procedure: After a baseline recording period, the patient performs a series of swallows, typically of a liquid bolus (e.g., 5 mL of water).[5]
-
Data Analysis: The pressure data is used to create a dynamic, topographic plot of esophageal motor function. Key metrics, including lower esophageal sphincter (LES) resting pressure and relaxation during swallowing, are analyzed.[4][5]
Acetaminophen Absorption Test
This is an indirect method of assessing gastric emptying of liquids.
-
Principle: Acetaminophen is minimally absorbed in the stomach but rapidly absorbed in the small intestine. Therefore, the rate of its appearance in the plasma reflects the rate of gastric emptying.[14]
-
Procedure: A standardized liquid meal or solution containing a known dose of acetaminophen (e.g., 1.5g) is ingested by the subject.[15]
-
Blood Sampling: Blood samples are collected at frequent, timed intervals after ingestion.
-
Analysis: Plasma acetaminophen concentrations are measured, and pharmacokinetic parameters such as the time to maximum concentration (Tmax), the maximum concentration (Cmax), and the area under the concentration-time curve (AUC) are calculated to provide an indirect measure of gastric emptying.[9]
Conclusion
Both this compound and Cisapride are effective prokinetic agents, but they differ significantly in their mechanisms of action, clinical profiles, and effects on specific aspects of gut motility. This compound offers the dual benefit of prokinetic and antiemetic effects but carries the risk of central nervous system side effects. Cisapride has a broader prokinetic activity throughout the gastrointestinal tract and lacks the central antidopaminergic side effects of this compound. However, concerns regarding cardiac side effects have limited its use in many regions. The choice between these agents in a research or clinical setting depends on the specific motility disorder being investigated or treated and the desired therapeutic outcome.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medfordradiology.com [medfordradiology.com]
- 4. High-Resolution Manometry in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Esophageal Manometry: Interpretation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution manometric evaluation of the effects of cisapride and this compound hydrochloride administered orally on lower esophageal sphincter pressure in awake dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effect of the gastrokinetics cisapride and this compound on the gastric emptying function in patients with the early satiety syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisapride vs this compound. An acute study in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of cisapride and this compound for facilitating gastric emptying and improving tolerance to intragastric enteral nutrition in critically III, mechanically ventilated adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. benchchem.com [benchchem.com]
- 13. How to Perform and Interpret High-resolution Esophageal Manometry [scielo.org.co]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. How useful is paracetamol absorption as a marker of gastric emptying: a systematic literature study - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Metoclopramide: A Comparative Analysis of its Affinity for D2 and 5-HT3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Metoclopramide is a widely used therapeutic agent known for its antiemetic and prokinetic properties. Its pharmacological effects are primarily attributed to its interaction with dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. Understanding the selectivity of this compound for these two distinct receptor types is crucial for optimizing its therapeutic use and for the development of new drugs with improved selectivity profiles. This guide provides a detailed comparison of this compound's affinity for D2 versus 5-HT3 receptors, supported by experimental data and methodologies.
Quantitative Comparison of Binding Affinities
The selectivity of a compound for its target receptors is a critical determinant of its pharmacological profile. The binding affinity of this compound for both D2 and 5-HT3 receptors has been quantified in several studies, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Parameter | Dopamine D2 Receptor | Serotonin 5-HT3 Receptor | Selectivity (D2/5-HT3) | Reference |
| Ki (nM) | 240 ± 60 | 120 ± 30 | 2 | [1][2] |
| IC50 (nM) | 483 | 308 | 1.57 | [3] |
| Functional IC50 (µM) | - | 0.064 - 0.076 | - | [2][4] |
The data indicates that this compound exhibits a relatively similar affinity for both D2 and 5-HT3 receptors, with a slight preference for the 5-HT3 receptor in binding assays. Functional assays on the 5-HT3 receptor also demonstrate potent inhibition. This lack of significant selectivity is a key characteristic of this compound's pharmacological profile and explains its dual mechanism of action.
Signaling Pathways
The D2 and 5-HT3 receptors belong to different superfamilies and utilize distinct signaling mechanisms upon activation.
Dopamine D2 Receptor Signaling Pathway.
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
Serotonin 5-HT3 Receptor Signaling Pathway.
In contrast, the 5-HT3 receptor is a ligand-gated ion channel. When serotonin binds to the receptor, it induces a conformational change that opens a channel permeable to cations, primarily Na+ and Ca2+. The resulting influx of positive ions leads to rapid depolarization of the neuron.
Experimental Methodologies
The determination of binding affinities and functional activities relies on established in vitro assays.
Radioligand Binding Assay
A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay.
General Workflow for a Radioligand Binding Assay.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT3) are prepared.
-
Incubation: These membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors or [3H]GR65630 for 5-HT3 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response resulting from the interaction of a compound with its receptor.
For 5-HT3 Receptors (e.g., Patch-Clamp Electrophysiology):
-
Cell Culture: Cells stably expressing the human 5-HT3A receptor (e.g., HEK-293 cells) are used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the ion currents elicited by the application of a 5-HT3 receptor agonist (e.g., serotonin).
-
Compound Application: this compound is applied at various concentrations before and during the application of the agonist.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced current is measured, and an IC50 value is determined.
For D2 Receptors (e.g., cAMP Accumulation Assay):
-
Cell Culture: Cells expressing the D2 receptor are treated with an agent like forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Treatment: The cells are then treated with a D2 receptor agonist in the presence of varying concentrations of this compound.
-
cAMP Measurement: The intracellular cAMP levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its functional antagonist potency.
Conclusion
The available experimental data consistently demonstrates that this compound is a non-selective antagonist of both dopamine D2 and serotonin 5-HT3 receptors, with a marginally higher affinity for the 5-HT3 receptor. This dual antagonism is fundamental to its clinical efficacy in treating nausea, vomiting, and gastroparesis. For drug development professionals, the pharmacological profile of this compound serves as a benchmark for the design of more selective agents that may offer improved therapeutic benefits with fewer side effects. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel compounds targeting these important receptor systems.
References
- 1. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interactions of this compound and ergotamine with human 5-HT(3A) receptors and human 5-HT reuptake carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to New Prokinetic Agents Versus Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of emerging prokinetic agents against the benchmark drug, Metoclopramide. It is designed to offer a comprehensive overview of their performance, supported by experimental data, to inform research and development in the field of gastrointestinal motility disorders.
Introduction: The Evolving Landscape of Prokinetic Therapy
For decades, this compound has been a cornerstone in the management of gastrointestinal motility disorders like gastroparesis due to its prokinetic and antiemetic effects. However, its use is often limited by a challenging side-effect profile, including the risk of extrapyramidal symptoms and tardive dyskinesia. This has spurred the development of novel prokinetic agents with more targeted mechanisms of action and potentially improved safety profiles. This guide will delve into a comparative analysis of these new agents against this compound, focusing on their efficacy, safety, and underlying mechanisms.
Mechanism of Action: A Shift Towards Receptor Specificity
This compound exerts its effects through a broad mechanism, acting as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist. It also possesses weak 5-HT3 receptor antagonist properties.[1][2] This multi-target approach contributes to both its therapeutic effects and its adverse reactions.
In contrast, the new generation of prokinetic agents is characterized by greater receptor selectivity, aiming to enhance efficacy while minimizing off-target effects. The primary classes of these emerging drugs include:
-
Serotonin 5-HT4 Receptor Agonists: These agents, such as prucalopride , selectively target the 5-HT4 receptor in the gastrointestinal tract.[3][4] Activation of this receptor on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates gut motility.[5][6]
-
Ghrelin Receptor Agonists: Agents like relamorelin (B610436) mimic the action of ghrelin, a gut hormone that potently stimulates gastrointestinal motility.[7][8] These agonists bind to the growth hormone secretagogue receptor (GHS-R1a) to promote gastric emptying and improve symptoms of gastroparesis.[4]
-
Dopamine D2/D3 Receptor Antagonists: Trazpiroben (B611468) represents a newer dopamine receptor antagonist with high selectivity for the D2 and D3 subtypes.[9] By having minimal brain penetration, it is designed to reduce the central nervous system side effects associated with this compound.[10][11]
Comparative Efficacy: Head-to-Head and Placebo-Controlled Data
The following tables summarize the quantitative data from clinical trials, providing a comparative view of the efficacy of these new agents against this compound and placebo.
Table 1: Comparison of Prokinetic Agent Efficacy on Gastric Emptying
| Drug Class | Agent | Study Population | Dosage | Change in Gastric Emptying (t½ in minutes) | Comparator | Reference |
| Dopamine D2 Antagonist | This compound | Diabetic Gastroparesis | 10 mg q.i.d. | Significant improvement from baseline | Placebo | [12] |
| 5-HT4 Agonist | Prucalopride | Gastroparesis (predominantly idiopathic) | 2 mg q.d. | 98 ± 10 | Placebo (143 ± 11) | [13][14] |
| Critically ill with feeding intolerance | 2 mg q.d. | Significantly lower gastric residual volume vs. This compound on day 7 | This compound (10 mg IV q6-8h) | [15][16] | ||
| Ghrelin Agonist | Relamorelin | Diabetic Gastroparesis | 10 µg b.i.d. | Median difference of -33.9 min vs. placebo | Placebo | [17] |
| Diabetic Gastroparesis | 10, 30, 100 µg b.i.d. | Significant acceleration (by 12%) | Placebo | [18] | ||
| Dopamine D2/D3 Antagonist | Trazpiroben | Gastroparesis | 5, 25, 100 mg b.i.d. | No significant effect | Placebo, this compound | [7][19] |
Table 2: Comparison of Prokinetic Agent Efficacy on Symptom Improvement (GCSI Scores)
| Drug Class | Agent | Study Population | Dosage | Change in GCSI Score | Comparator | Reference |
| Dopamine D2 Antagonist | This compound (nasal spray) | Diabetic Gastroparesis (females) | 10 mg, 14 mg | Significant reduction vs. placebo | Placebo | [6] |
| 5-HT4 Agonist | Prucalopride | Gastroparesis (predominantly idiopathic) | 2 mg q.d. | 1.65 ± 0.19 | Placebo (2.28 ± 0.20) | [13] |
| Diabetic & CTD-related Gastroparesis | 4 mg q.d. | No significant difference vs. placebo | Placebo | |||
| Ghrelin Agonist | Relamorelin | Diabetic Gastroparesis | 10, 30, 100 µg b.i.d. | Significant reduction in composite symptom score | Placebo | |
| Diabetic Gastroparesis | 100 µg s.c. | Total GCSI-DD: 0.17 vs. 0.79 for placebo | Placebo | [17] | ||
| Dopamine D2/D3 Antagonist | Trazpiroben | Idiopathic or Diabetic Gastroparesis | 5, 25, 50 mg b.i.d. | No significant difference from placebo | Placebo | [1] |
Comparative Safety and Tolerability
A critical aspect of benchmarking new prokinetic agents is their safety profile in comparison to this compound.
Table 3: Overview of Common Adverse Events
| Drug | Common Adverse Events | Serious Adverse Events of Note | Reference |
| This compound | Drowsiness, restlessness, fatigue, akathisia | Extrapyramidal symptoms, tardive dyskinesia (FDA black box warning), neuroleptic malignant syndrome | [12] |
| Prucalopride | Headache, nausea, abdominal pain, diarrhea | Generally well-tolerated; fewer neurological side effects reported compared to this compound.[14] | [13] |
| Relamorelin | Hyperglycemia, headache, dizziness, gastrointestinal symptoms | Dose-related worsening of glycemic control in diabetic patients.[18] | |
| Trazpiroben | Well-tolerated, similar adverse event profile to placebo | No significant cardiovascular or central nervous system adverse events reported.[7][9] | [1][7][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and the new prokinetic agents, as well as a generalized workflow for their clinical evaluation.
References
- 1. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prucalopride exerts neuroprotection in human enteric neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ghrelin receptor agonist, relamorelin, on gastric motor functions and satiation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 11. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomised clinical trial: safety, pharmacokinetics and pharmacodynamics of trazpiroben (TAK-906), a dopamine D2 /D3 receptor antagonist, in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relamorelin improves symptoms, gastric emptying in diabetic gastroparesis | Consultant360 [consultant360.com]
- 17. Non-Clinical Safety Pharmacology Evaluations of Trazpiroben (TAK-906), a Novel Dopamine D2/D3 Selective Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. gut.bmj.com [gut.bmj.com]
A Meta-Analysis of Clinical Trials Comparing Metoclopramide and Domperidone: A Guide for Researchers
This guide provides a comprehensive comparison of Metoclopramide and Domperidone (B1670879), two commonly used prokinetic and antiemetic agents. The information presented is a synthesis of data from various meta-analyses and clinical trials, intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound and Domperidone are both dopamine (B1211576) D2 receptor antagonists, effective in managing nausea, vomiting, and gastroparesis. Their primary difference lies in their ability to cross the blood-brain barrier. This compound penetrates the central nervous system (CNS), leading to a higher incidence of extrapyramidal side effects.[1][2][3][4] Domperidone, acting primarily on peripheral dopamine receptors, is associated with a lower risk of neurological adverse events but carries a more significant concern for cardiovascular side effects, particularly QT prolongation.[1][5][6][7][8] Clinical efficacy in treating gastroparesis and nausea/vomiting is largely comparable between the two drugs.[9][10][11][12]
Comparative Efficacy
Clinical trials have demonstrated that both this compound and Domperidone are effective in alleviating the symptoms of diabetic gastroparesis, with significant improvements in nausea, vomiting, bloating, and early satiety.[9][10][11][12]
Gastroparesis
A double-blind, multicenter, randomized trial involving 93 insulin-dependent diabetes patients with gastroparesis found both drugs to be equally effective in reducing symptoms after 4 weeks of treatment.[9][11] Another comparative study with 190 diabetic patients also concluded that both drugs are effective in managing diabetic gastroparesis, showing significant reductions in symptom scores.[10][12][13]
| Parameter | This compound | Domperidone | p-value | Source |
| Symptom Score Reduction (Baseline) | 17.9 ± 4.3 | 18.2 ± 4.5 | NS | [10][12] |
| Symptom Score Reduction (End of Study) | 9.5 ± 3.8 | 8.7 ± 3.2 | <0.001 | [10][12] |
Table 1: Comparison of Symptom Score Reduction in Diabetic Gastroparesis.
Chemotherapy-Induced Nausea and Vomiting (CINV)
In the context of CINV, studies have shown varying comparative efficacy. One double-blind study found that in patients receiving doxorubicin-based chemotherapy, complete protection from vomiting/nausea was achieved in 78.6%/78.6% of patients treated with Domperidone and 93.3%/73.3% of those treated with this compound, indicating comparable efficacy.[14] However, a study in pediatric oncology suggested that Domperidone was significantly more effective in reducing both vomiting and nausea in the first four hours after cytotoxic treatment.[15][16]
Safety and Tolerability Profile
The primary distinguishing factor between this compound and Domperidone is their side effect profile, which is directly related to their pharmacokinetic properties.
Central Nervous System Effects
This compound readily crosses the blood-brain barrier, leading to a higher incidence of CNS-related adverse effects.[1][2][3][4] These can include drowsiness, fatigue, restlessness, and more severe extrapyramidal symptoms such as dystonia, akathisia, and tardive dyskinesia.[2][3][15] Domperidone, with its limited CNS penetration, is associated with a significantly lower risk of these neurological side effects.[1][9][11]
| Adverse Effect | This compound (% of patients) | Domperidone (% of patients) | p-value | Source |
| Somnolence | 49% | 29% | 0.02 | [9][11] |
| Reduced Mental Acuity | 33% | 20% | 0.04 | [9][11] |
Table 2: Incidence of Central Nervous System Adverse Effects in Diabetic Gastroparesis Patients.[9][11]
Cardiovascular Effects
Both drugs have been associated with cardiovascular side effects, particularly prolongation of the QT interval, which can increase the risk of torsades de pointes.[1][5][6][7][8] However, in vitro studies have shown that Domperidone is a significantly more potent blocker of the hERG (human ether-à-go-go-related gene) potassium channels, which are crucial for cardiac repolarization.[5][6][7] The IC50 for hERG channel blockade by Domperidone is approximately 100-fold lower than that of this compound (57.0 nmol/l vs. 5.4 µmol/l), indicating a higher potential for cardiotoxicity with Domperidone.[5][6][7]
Mechanism of Action
Both this compound and Domperidone are antagonists of the dopamine D2 receptor.[1][14][17][18] Their prokinetic and antiemetic effects are mediated through the blockade of these receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[9][19][20]
This compound also exhibits agonist activity at serotonin (B10506) 5-HT4 receptors and antagonist activity at 5-HT3 receptors, which contributes to its prokinetic and antiemetic effects.[18][19][20] Its action on D2 receptors in the CNS is responsible for its extrapyramidal side effects.[2][3][20] Domperidone's action is largely confined to the periphery due to its inability to cross the blood-brain barrier.[9][21]
Figure 1: Comparative Signaling Pathways of this compound and Domperidone.
Experimental Protocols
The following outlines a typical experimental protocol for a clinical trial comparing this compound and Domperidone for diabetic gastroparesis, based on published studies.[9][11][12][13]
Study Design
A double-blind, multicenter, randomized, parallel-group study design is commonly employed.
Patient Population
-
Inclusion Criteria: Patients with a confirmed diagnosis of type 1 or type 2 diabetes mellitus and a history of gastroparesis symptoms (e.g., nausea, vomiting, bloating, early satiety) for at least 3 months.
-
Exclusion Criteria: Mechanical gastric outlet obstruction, use of other prokinetic agents, or medications known to affect gastrointestinal motility.
Treatment Regimen
-
Group A (Domperidone): 10-20 mg administered three to four times daily, before meals and at bedtime.
-
Group B (this compound): 10 mg administered three to four times daily, before meals and at bedtime.
-
A placebo control group may be included.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Change in the severity of gastroparesis symptoms, assessed using a validated symptom scoring system (e.g., Gastroparesis Cardinal Symptom Index) at baseline and at regular intervals (e.g., 2, 4, and 8 weeks).
-
Secondary Efficacy Endpoint: Gastric emptying time, measured by scintigraphy or a breath test at baseline and at the end of the study.
-
Safety Assessments: Monitoring and recording of all adverse events. Specific assessments for CNS side effects (e.g., using the Simpson-Angus Scale for extrapyramidal symptoms) and cardiovascular side effects (e.g., electrocardiograms to measure the QT interval) are crucial.
Figure 2: A Typical Experimental Workflow for a Comparative Clinical Trial.
Conclusion
Both this compound and Domperidone are effective prokinetic and antiemetic agents with comparable efficacy in many clinical scenarios. The choice between the two should be guided by the patient's individual risk factors. For patients with a low tolerance for CNS side effects or a history of neurological disorders, Domperidone may be a preferable option. Conversely, in patients with underlying cardiovascular conditions or those taking other QT-prolonging medications, this compound may be a safer choice, provided the patient is monitored for neurological adverse events. Further head-to-head clinical trials with robust safety monitoring are needed to delineate the comparative risk-benefit profiles in various patient populations more clearly.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adverse neurologic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of this compound and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Cardiovascular safety of prokinetic agents: A focus on drug-induced arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 10. Comparison of the Effects of this compound and Domperidone on HERG Channels | Semantic Scholar [semanticscholar.org]
- 11. A double-blind multicenter comparison of domperidone and this compound in the treatment of diabetic patients with symptoms of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bcsrj.com [bcsrj.com]
- 14. This compound: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 19. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. Pan-D Capsule - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
Safety Operating Guide
Navigating the Disposal of Metoclopramide in a Laboratory Setting: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of pharmaceutical compounds like metoclopramide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal and local regulations. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste generated in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] A key regulation for healthcare and laboratory facilities is Subpart P of the RCRA, which specifically addresses the management of hazardous waste pharmaceuticals.[2][4] A crucial mandate of Subpart P is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[2][5] State and local regulations may impose even stricter requirements.[1][6]
Characterizing this compound Waste
The first step in proper disposal is to characterize the waste. This compound waste in a laboratory can exist in various forms:
-
Pure drug substance (API): Unused or expired this compound powder.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
-
Contaminated labware: Pipette tips, vials, gloves, and other materials that have come into contact with this compound.
While this compound itself is not specifically listed as a hazardous waste by the EPA, it is prudent to handle it as a potentially hazardous chemical. The Safety Data Sheet (SDS) for this compound should always be consulted for specific hazard information and handling precautions.[7] Any waste exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) must be managed as hazardous waste.[3]
Quantitative Data on this compound Disposal
Specific quantitative disposal limits for this compound, such as permissible concentrations for drain disposal, are not broadly defined in federal regulations. Laboratory disposal via the sanitary sewer is highly restricted and generally discouraged for any pharmaceutical waste.[8][9] The following table summarizes the general regulatory stance:
| Parameter | Regulatory Limit/Guideline | Source |
| RCRA Hazardous Waste Status | Not explicitly listed, but must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). | EPA |
| Sewer Disposal (Sanitary Drain) | Prohibited for hazardous waste pharmaceuticals under Subpart P. Strongly discouraged for all pharmaceutical waste as a best practice.[2][5] | EPA |
| Landfill Disposal | Prohibited for untreated hazardous pharmaceutical waste. Non-hazardous pharmaceutical waste should be rendered non-retrievable before landfilling. | EPA |
| Incineration | The recommended method for the final disposal of pharmaceutical waste.[2][10] | EPA |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for disposing of this compound waste in a laboratory setting.
-
Segregation of Waste:
-
At the point of generation, separate this compound waste from non-hazardous trash.
-
Use designated, clearly labeled waste containers for all this compound-contaminated materials.[11][12]
-
Do not mix hazardous waste with non-hazardous waste to prevent unnecessary and costly disposal of the entire mixture as hazardous.[11]
-
-
Containerization and Labeling:
-
Solid Waste (Pure API, contaminated gloves, etc.): Collect in a securely sealed, leak-proof plastic bag or container.
-
Liquid Waste (Solutions): Collect in a compatible, sealed, and shatter-resistant container. Ensure the container material is resistant to the solvent used.
-
Sharps (Needles, contaminated glass): Place in a designated, puncture-resistant sharps container.[11]
-
All containers must be clearly labeled with "Hazardous Waste" (or as determined by your institution's policy), the full chemical name ("this compound Waste"), and the primary hazard(s).[12]
-
-
Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Disposal and Treatment:
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
The primary and recommended method for the final destruction of pharmaceutical waste is incineration at a permitted facility.[2]
-
Experimental Workflow for this compound Disposal
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (consult the SDS for appropriate glove material)
-
A lab coat
Spill Management
In the event of a spill, contain the source if it is safe to do so.[7] Absorb liquid spills with an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place all cleanup materials in a sealed container and dispose of them as hazardous waste.[7] Report the spill to your institution's EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and the chemical's Safety Data Sheet for the most accurate and detailed guidance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. clinicallab.com [clinicallab.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Metoclopramide
Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
Metoclopramide, a compound widely used in pharmaceutical research and development, necessitates stringent safety protocols to protect laboratory personnel from potential exposure. Adherence to proper personal protective equipment (PPE) guidelines is paramount to ensure a safe working environment. This guide provides essential, step-by-step information on the selection, use, and disposal of PPE when handling this compound.
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the nature of the work being performed, the quantity of this compound being handled, and the potential for exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., preparing dilute solutions) | Safety glasses with side shields[1][2][3] | Single pair of nitrile gloves[3][4] | Laboratory coat | Not generally required with adequate ventilation |
| High-Volume/Bulk Handling (e.g., weighing powder, compounding) | Chemical splash goggles or face shield | Double pair of nitrile gloves | Impervious gown or apron | NIOSH/MSHA approved respirator if dust or aerosols may be generated |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Impervious jumpsuit or whole-body suit | NIOSH/MSHA approved respirator |
| Routine Laboratory Operations | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required with adequate ventilation |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Selecting the Appropriate Level of Protection
The following decision tree can guide researchers in selecting the appropriate level of PPE based on the specific handling procedure.
Engineering Controls and Hygiene
Beyond PPE, the use of engineering controls is a primary means of exposure reduction.
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other local exhaust ventilation is recommended, especially when working with powders or generating aerosols.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Avoid eating, drinking, or smoking in laboratory areas.
Spill Management and Waste Disposal
In the event of a spill, the area should be evacuated of non-essential personnel. Only trained individuals with appropriate PPE should conduct the cleanup.
-
Cleanup: Absorb liquid spills with an inert material and place the contaminated material into a sealed, labeled container for disposal. For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it in a sealed, labeled container.
-
Disposal: All this compound-contaminated waste, including used PPE, must be disposed of in accordance with federal, state, and local regulations. Contaminated disposable PPE should be placed in a designated, clearly labeled waste container. For bulk quantities, disposal via a licensed hazardous waste management company, potentially through incineration, may be necessary. Contaminated clothing should be removed and laundered before reuse.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
